molecular formula C6H5N3O B1612157 3H-Imidazo[4,5-b]pyridin-6-ol CAS No. 1023815-26-0

3H-Imidazo[4,5-b]pyridin-6-ol

Cat. No.: B1612157
CAS No.: 1023815-26-0
M. Wt: 135.12 g/mol
InChI Key: JLKCVUZFBPLUQH-UHFFFAOYSA-N
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Description

Product Overview 3H-Imidazo[4,5-b]pyridin-6-ol (CAS Number: 1023815-26-0) is a high-purity heterocyclic compound supplied for research and development purposes. This chemical scaffold has a molecular formula of C 6 H 5 N 3 O and a molecular weight of 135.12 g/mol . The product is intended for research use only and is not intended for diagnostic or therapeutic applications. Chemical Data • CAS Number: 1023815-26-0 • Molecular Formula: C 6 H 5 N 3 O • Molecular Weight: 135.12 g/mol • SMILES: OC1=CC2=C(NC=N2)N=C1 • Storage: Store sealed in a dry environment at room temperature . Research Context of the Imidazo[4,5-b]pyridine Scaffold The imidazo[4,5-b]pyridine ring system is a fused heterocyclic structure recognized for its structural resemblance to purines. This similarity has prompted significant biological investigations to assess its potential therapeutic significance across numerous disease areas . While specific biological data for the 6-ol derivative may be limited, the core structure is of great interest in medicinal chemistry. Researchers have explored various derivatives of this scaffold for a range of applications. For instance, one study investigated 2,3-diaryl-substituted 3H-imidazo[4,5-b]pyridine derivatives for potential anticancer and anti-inflammatory activities, noting their moderate cytotoxic effects and ability to inhibit cyclooxygenase (COX) enzymes . Another research effort developed 3H-imidazo[4,5-b]pyridine-6-carboxylic acid derivatives that act as rexinoids (RXR ligands) with reduced teratogenicity, highlighting the scaffold's utility in designing safer pharmaceutical agents . The imidazo[4,5-b]pyridine core represents a versatile building block in drug discovery . Handling and Safety This compound has associated hazard warnings. Please refer to the Safety Data Sheet (SDS) for comprehensive handling and disposal information. For Research Use Only. Not for drug, household, or other uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1H-imidazo[4,5-b]pyridin-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O/c10-4-1-5-6(7-2-4)9-3-8-5/h1-3,10H,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLKCVUZFBPLUQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1NC=N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00600726
Record name 1H-Imidazo[4,5-b]pyridin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00600726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1023815-26-0
Record name 1H-Imidazo[4,5-b]pyridin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00600726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Foreword: The Emergence of the Imidazo[4,5-b]pyridine Core in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the 3H-Imidazo[4,5-b]pyridin-6-ol Scaffold for Drug Discovery Professionals

Authored by a Senior Application Scientist

The quest for novel therapeutic agents is a perpetual challenge in the pharmaceutical sciences. Central to this endeavor is the identification and optimization of privileged chemical scaffolds—molecular frameworks that exhibit versatile binding properties to a range of biological targets. The imidazo[4,5-b]pyridine ring system, a fused heterocycle structurally analogous to endogenous purines, has garnered significant attention as such a scaffold.[1][2] Its unique electronic properties and conformational rigidity make it an ideal foundation for the development of potent and selective modulators of enzyme and receptor function. This guide provides an in-depth technical overview of the this compound core, a specific embodiment of this promising scaffold, intended for researchers, scientists, and drug development professionals. While public domain data on this exact molecule is limited, this document will leverage the extensive body of research on its close analogs to provide a comprehensive understanding of its chemical properties, synthesis, and vast therapeutic potential.

The this compound Scaffold: A Structural Overview

The foundational structure of this compound is a fusion of an imidazole ring and a pyridine ring. The "3H" designation specifies the tautomeric form where a hydrogen atom is attached to the nitrogen at position 3 of the imidazole ring. The "-6-ol" suffix indicates a hydroxyl substituent on the pyridine ring. This structural arrangement has profound implications for its chemical behavior and biological activity. The pyridine nitrogen and the imidazole ring system introduce a rich array of hydrogen bond donors and acceptors, crucial for molecular recognition by biological targets.

Below is a diagram illustrating the core structure and numbering of the 3H-imidazo[4,5-b]pyridine ring system.

Caption: Numbering convention for the imidazo[4,5-b]pyridine ring system.

Physicochemical Properties: A Predictive Analysis

PropertyPredicted Value/CharacteristicRationale and Implications for Drug Development
Molecular Formula C₆H₅N₃O
Molecular Weight 135.12 g/mol Low molecular weight is favorable for oral bioavailability (Lipinski's Rule of Five).
pKa Estimated acidic pKa (hydroxyl group) ~8-10; Estimated basic pKa (pyridine N) ~4-6The presence of both acidic and basic centers allows for salt formation, which can be leveraged to improve solubility and dissolution rates. The ionization state will be pH-dependent, influencing absorption and distribution.
Solubility Likely to have moderate aqueous solubility.The hydroxyl group and nitrogen atoms can participate in hydrogen bonding with water. Solubility can be modulated by pH.
LogP Estimated to be low to moderate.A balanced lipophilicity is crucial for cell membrane permeability and avoiding excessive protein binding.
Tautomerism Can exist in different tautomeric forms.The position of the hydrogen on the imidazole and pyridine rings can shift. This can influence binding to biological targets and metabolic stability.

Synthesis of the Imidazo[4,5-b]pyridine Core

The synthesis of the imidazo[4,5-b]pyridine scaffold is well-documented, with several versatile methods available to medicinal chemists. These approaches generally involve the construction of the imidazole ring onto a pre-existing pyridine core.

General Synthetic Strategy: Condensation of Diaminopyridines

A common and robust method involves the condensation of a substituted 2,3-diaminopyridine with an aldehyde, followed by oxidation.[1][3] This approach allows for the introduction of diversity at the 2-position of the imidazo[4,5-b]pyridine ring system.

General Synthesis of 2-Substituted Imidazo[4,5-b]pyridines Start 2,3-Diaminopyridine Derivative Intermediate Dihydro-imidazo[4,5-b]pyridine Start->Intermediate Condensation Aldehyde R-CHO Aldehyde->Intermediate Product 2-Substituted Imidazo[4,5-b]pyridine Intermediate->Product Oxidation (e.g., air, Na2S2O5) MTT Assay Workflow A Seed Cancer Cells in 96-well Plate B Treat with Test Compound A->B C Incubate for 48-72 hours B->C D Add MTT Reagent C->D E Incubate for 2-4 hours D->E F Solubilize Formazan Crystals E->F G Measure Absorbance at 570 nm F->G H Calculate IC50 Value G->H

Sources

The 1-Deazapurine Scaffold: Structural Divergence and Therapeutic Superiority

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the 1-deazapurine scaffold (specifically the 6-hydroxy and 6-amino variants) as a critical deviation from classical Purine Nucleoside Analogs (PNAs) . While standard PNAs (e.g., Cladribine, Fludarabine) rely on sugar modifications or halogenation to evade metabolism, 1-deazapurines fundamentally alter the heterocyclic core by replacing Nitrogen-1 (N1) with Carbon.

This single atomic substitution confers absolute resistance to Adenosine Deaminase (ADA) , transforming the molecule from a substrate into a potent competitive inhibitor (


). This guide details the mechanistic basis of this resistance, the synthetic challenges of the imidazo[4,5-b]pyridine route, and the therapeutic implications for extending plasma half-life in antineoplastic therapies.

Part 1: Structural & Mechanistic Divergence

The "Atomic Switch": N1 vs. C1

The defining characteristic of the 1-deazapurine class is the replacement of the pyridine-like nitrogen at position 1 with a carbon atom. In classical purines (Adenine/Hypoxanthine), N1 possesses a lone pair capable of accepting a proton. This protonation is the rate-limiting step for many enzymes, specifically ADA.

FeatureClassical Purine (e.g., Adenosine)1-Deazapurine (e.g., 1-Deazaadenosine)
Position 1 Atom Nitrogen (N)Carbon (C)
Electronic Character Basic (H-bond acceptor)Neutral/Hydrophobic
ADA Interaction Substrate (Rapid Hydrolysis)Inhibitor (Competitive)
Base Pairing Watson-Crick (A-T/U)Modified (Altered H-bonding geometry)
Major Liability Rapid deamination to InosineSynthetic complexity
The ADA "Trap" Mechanism

Adenosine Deaminase (ADA) detoxifies adenosine to inosine (6-amino


 6-keto). The catalytic mechanism requires a specific glutamate residue (Glu-217 in murine/human models) to protonate N1, creating a cationic intermediate that is susceptible to nucleophilic attack by a zinc-coordinated water molecule at C6.[]
  • Standard PNA Failure: Most PNAs (like Cordycepin) retain N1, making them susceptible to ADA unless bulky sugar modifications (e.g., arabinose) sterically hinder the enzyme.

  • 1-Deaza Success: 1-Deazapurines present a carbon at position 1. Glu-217 cannot protonate this carbon. The reaction stalls at the binding stage. The molecule occupies the active site but cannot undergo hydration, effectively "trapping" the enzyme.

ADA_Mechanism cluster_enzyme ADA Active Site Glu217 Glu-217 (Proton Donor) Intermediate Tetrahedral Intermediate (Cationic) Glu217->Intermediate Protonates N1 Stall Catalytic Stall (Competitive Inhibition) Glu217->Stall Protonation Fails (C1) Zn Zn2+ Coordinated Water Zn->Intermediate Nucleophilic Attack at C6 Zn->Stall Attack Blocked Adenosine Adenosine (Substrate) N1: Lone Pair available Adenosine->Glu217 Binds Deaza 1-Deazaadenosine (Inhibitor) C1: No Lone Pair Deaza->Glu217 High Affinity Binding Inosine Inosine Product (Deaminated) Intermediate->Inosine Ammonia Release

Figure 1: Mechanistic divergence in the ADA active site. 1-Deazapurines prevent the critical N1 protonation step, acting as competitive inhibitors rather than substrates.

Part 2: Synthesis of 6-Functionalized 1-Deazapurines[2]

Synthesizing 1-deazapurines is significantly more challenging than standard PNAs because the pyrimidine ring must be constructed de novo or via complex ring-closure reactions, rather than simple glycosylation of a commercially available base.

The Imidazo[4,5-b]pyridine Route

The most robust pathway involves building the "purine-like" system from an imidazole precursor. This is essential for generating 6-hydroxy-1-deazapurine (1-deazahypoxanthine) or 6-amino-1-deazapurine (1-deazaadenosine).

Core Workflow:

  • Starting Material: 2,3-Diaminopyridine (or variants) is often too unstable. A better approach starts with 5-amino-imidazole-4-carboxamide (AICA) derivatives.

  • Cyclization: The pyridine ring (containing the C1 replacement) is fused onto the imidazole ring.

  • Glycosylation: The resulting base (imidazo[4,5-b]pyridine) is glycosylated at N9 (purine numbering) / N3 (pyridine numbering).

Protocol: Synthesis of 1-Deazaadenosine Analogs

Note: This protocol synthesizes the 6-chloro intermediate, which can be converted to 6-hydroxy or 6-amino variants.

Reagents:

  • 5,7-dichloro-imidazo[4,5-b]pyridine[2]

  • 1-O-acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose

  • Catalyst: Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

Step-by-Step Methodology:

  • Activation: Suspend 5,7-dichloro-imidazo[4,5-b]pyridine (1.0 eq) in anhydrous acetonitrile (MeCN) under Argon atmosphere. Add N,O-bis(trimethylsilyl)acetamide (BSA, 1.2 eq) and stir at 80°C for 30 min until a clear solution forms (silylation of the base).

  • Coupling: Cool to 0°C. Add the protected ribose (1.0 eq) dissolved in MeCN.

  • Catalysis: Dropwise addition of TMSOTf (1.1 eq). This promotes the Vorbrüggen glycosylation mechanism.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours. Monitor via TLC (Hexane/EtOAc 1:1).

  • Quenching: Quench with saturated NaHCO₃. Extract with Dichloromethane (DCM).

  • Functionalization (C6):

    • For 6-Amino (Adenosine analog): Treat the intermediate with methanolic ammonia at 100°C (pressure vessel) for 12 hours. This simultaneously deprotects the sugar and aminates position 6.

    • For 6-Hydroxy (Inosine analog): Treat with 1N NaOH/MeOH under reflux.

Synthesis_Flow Start Imidazo[4,5-b]pyridine (Base Scaffold) Silylation Silylation (BSA, 80°C) Start->Silylation Coupling Vorbrüggen Coupling (TMSOTf, Sugar, 0°C) Silylation->Coupling Intermed Protected Nucleoside (6-Chloro intermediate) Coupling->Intermed Branch C6 Modification Intermed->Branch PathA Methanolic NH3 (100°C) Branch->PathA Amination PathB NaOH / Reflux Branch->PathB Hydrolysis ProdA 1-Deazaadenosine (6-Amino) PathA->ProdA ProdB 1-Deazahypoxanthine (6-Hydroxy) PathB->ProdB

Figure 2: Synthetic divergence for generating 6-amino vs. 6-hydroxy 1-deazapurine nucleosides.

Part 3: Biological Characterization & Protocols

Comparative Efficacy: 1-Deaza vs. Standard Analogs

The following table contrasts 1-deazaadenosine with Cladribine (2-CdA), a standard ADA-resistant purine analog.

Parameter1-DeazaadenosineCladribine (2-CdA)
Mechanism of ADA Resistance Absolute (Lack of protonation site N1)Steric/Electronic (Halogen at C2 hinders active site fit)
ADA

(Inhibition Constant)
0.66 µM (Potent Inhibitor)> 100 µM (Poor substrate, weak inhibitor)
Metabolic Fate Excreted largely unchanged or phosphorylatedPhosphorylated to triphosphate (active toxin)
Primary Utility ADA Inhibitor / A1 Receptor AgonistAntileukemic (Hairy Cell Leukemia)
Protocol: Spectrophotometric ADA Stability Assay

To validate the "6-hydroxy" vs "6-amino" stability, researchers must assay the compound against calf spleen ADA.

Objective: Determine if the 1-deaza analog acts as a substrate or inhibitor.

Materials:

  • Buffer: 50 mM Phosphate Buffer, pH 7.4.

  • Enzyme: Adenosine Deaminase (Calf Spleen), ~0.04 units/mL final concentration.

  • Substrate: Adenosine (Control) and 1-Deaza analog (Test).

  • Detection: UV Spectrophotometer (265 nm for Adenosine depletion; 250 nm for Inosine formation).

Procedure:

  • Baseline: Prepare 1 mL of buffer containing 50 µM of the Test Compound in a quartz cuvette.

  • Initiation: Add 5 µL of ADA enzyme solution. Invert rapidly to mix.

  • Measurement: Monitor Absorbance at 265 nm continuously for 10 minutes at 25°C.

  • Analysis:

    • Control (Adenosine): Rapid decrease in A265 (conversion to Inosine).

    • 1-Deaza Analog:No change in A265 (indicates resistance).

  • Inhibition Check: To verify inhibition, repeat the experiment with 50 µM Adenosine + 50 µM 1-Deaza analog.

    • Result: The rate of A265 decrease should be significantly slower than the control, calculating the

      
       using a Dixon plot.
      

Part 4: Therapeutic Implications

The 6-hydroxy-1-deazapurine scaffold is not merely a "hardened" purine; it is a pharmacological tool. By removing the N1 nitrogen:

  • Half-Life Extension: It bypasses the primary clearance pathway (ADA) for purines.

  • Receptor Selectivity: 1-deaza analogs (particularly N6-substituted variants) show high selectivity for A1 Adenosine Receptors over A2 receptors.[2] This makes them valuable candidates for cardiovascular applications (bradycardia induction) and neuroprotection, distinct from the cytotoxic roles of standard nucleoside analogs like Gemcitabine.

References

  • Cristalli, G., et al. (1988). Adenosine deaminase inhibitors: Synthesis and structure-activity relationships of 1-deazaadenosine analogues. Journal of Medicinal Chemistry. Link

  • Boc Sciences. (2017). Mechanism of reaction of adenosine deaminase.[][3][4]

  • Tocris Bioscience. 1-Deazaadenosine Biological Activity.[5]Link

  • Minakawa, N., et al. (2008). A new, but old, nucleoside analog: the first synthesis of 1-deaza-2′-deoxyguanosine and its properties. Nucleic Acids Research. Link

  • Kutryb-Zajac, B., et al. (2020). Therapeutic Perspectives of Adenosine Deaminase Inhibition in Cardiovascular Diseases.[4] Molecules.[3][4][5][6][7][8][9][10][11][12][13] Link

Sources

3H-Imidazo[4,5-b]pyridin-6-ol CAS number and synonyms

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical reference for 3H-Imidazo[4,5-b]pyridin-6-ol , a critical heterocyclic scaffold in medicinal chemistry.[1]

CAS Number: 1023815-26-0 Primary Synonyms: 6-Hydroxy-1H-imidazo[4,5-b]pyridine; 6-Hydroxy-1-deazapurine; 1H-Imidazo[4,5-b]pyridin-6-ol.[1]

Executive Summary & Structural Significance

This compound is a fused bicyclic heterocycle belonging to the class of 1-deazapurines .[1] Its structure features a pyridine ring fused to an imidazole ring with a hydroxyl group at the C6 position. This specific substitution pattern renders the molecule an amphoteric scaffold capable of hydrogen bond donation and acceptance, making it a valuable isostere of guanine and hypoxanthine .[1]

In drug discovery, this core is utilized to design ATP-competitive kinase inhibitors and antagonists for G-protein coupled receptors (GPCRs).[1] The C6-hydroxyl group provides a handle for further functionalization (e.g., etherification) to tune lipophilicity and target engagement.[1]

Chemical Profile & Properties[1][2][3][4][5][6]

PropertyData
CAS Number 1023815-26-0
Molecular Formula C₆H₅N₃O
Molecular Weight 135.12 g/mol
Exact Mass 135.0433
Appearance Off-white to pale beige solid
Solubility DMSO (High), Methanol (Moderate), Water (Low)
pKa (Predicted) ~7.5 (Imidazole NH), ~9.2 (Phenolic OH)
Tautomerism Exists in equilibrium between 1H- and 3H- forms; 3H is often the major tautomer in solution.[1]

Synthesis & Manufacturing Protocols

The synthesis of this compound requires a stepwise construction of the imidazole ring onto a functionalized pyridine core.[1] The most robust industrial route involves the cyclization of 2,3-diaminopyridine derivatives .[1]

Retrosynthetic Analysis

Direct hydroxylation of the imidazo[4,5-b]pyridine core is difficult due to the electron-deficient nature of the pyridine ring.[1] Therefore, the C6-oxygen functionality is best introduced early in the synthesis, typically as a methoxy or benzyloxy protecting group, which is cleaved in the final step.[1]

Optimized Synthesis Workflow (Route A)

Precursor: 2-Amino-3-nitro-5-methoxypyridine.[1]

Step 1: Reduction of Nitro Group

  • Reagents: H₂ (gas), Pd/C (10%), Methanol.[1]

  • Protocol: The nitro precursor is dissolved in methanol. Pd/C catalyst is added carefully under inert atmosphere. The mixture is hydrogenated (30-50 psi) for 4-6 hours.

  • Causality: Complete reduction to the ortho-diamine is critical.[1] Incomplete reduction leads to azo-impurities that are difficult to separate.[1]

Step 2: Imidazole Ring Closure (Cyclization) [1]

  • Reagents: Triethyl orthoformate (TEOF) or Formic Acid (98%), p-TsOH (catalytic).[1]

  • Protocol: The crude diamine is refluxed in TEOF with a catalytic amount of acid for 3-5 hours.

  • Mechanism: The diamine attacks the orthoformate electrophile, forming an intermediate amidine which cyclizes to the aromatic imidazole system.[1]

Step 3: Demethylation (Deprotection) [1]

  • Reagents: BBr₃ (Boron tribromide) in DCM or 48% HBr (aq).[1]

  • Protocol: The 6-methoxy intermediate is treated with BBr₃ at -78°C to 0°C.

  • Note: BBr₃ is preferred for mildness; HBr requires harsh reflux which may degrade sensitive functionalities.

Synthesis Pathway Diagram[1]

SynthesisPath Start 2-Amino-3-nitro- 5-methoxypyridine Inter1 2,3-Diamino- 5-methoxypyridine Start->Inter1 Reduction (H2, Pd/C) Inter2 6-Methoxy-3H- imidazo[4,5-b]pyridine Inter1->Inter2 Cyclization (TEOF/H+) Final 3H-Imidazo[4,5-b] pyridin-6-ol Inter2->Final Demethylation (BBr3)

Figure 1: Step-wise synthetic route from nitro-pyridine precursor to the final 6-hydroxy product.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral signatures must be confirmed.

Nuclear Magnetic Resonance (¹H NMR)
  • Solvent: DMSO-d₆ (due to polarity).[1]

  • Key Signals:

    • δ ~8.3 ppm (s, 1H): C2-H proton of the imidazole ring.[1] Characteristic of the fused system.

    • δ ~7.8 ppm (d, 1H): C7-H proton on the pyridine ring.[1]

    • δ ~7.3 ppm (d, 1H): C5-H proton on the pyridine ring.[1]

    • δ ~9.8-10.5 ppm (br s, 1H): Phenolic -OH (exchangeable with D₂O).[1]

    • δ ~12.5-13.0 ppm (br s, 1H): Imidazole -NH (highly broad, often invisible if water is present).[1]

Mass Spectrometry (LC-MS)[1]
  • Ionization: ESI (Electrospray Ionization) in Positive Mode.[1]

  • Expected Mass: [M+H]⁺ = 136.05 m/z.[1]

  • Fragmentation: Loss of CO (28 Da) is common for phenols/pyridinols under high collision energy.[1]

Applications in Drug Discovery[1][7]

Kinase Inhibition (ATP Mimetic)

The imidazo[4,5-b]pyridine core mimics the purine ring of Adenosine Triphosphate (ATP).[1] The 6-OH group serves as a pivotal "hinge binder":

  • H-Bond Donor: The imidazole NH interacts with the kinase hinge region (e.g., Glu/Met backbone).[1]

  • H-Bond Acceptor: The N3 nitrogen accepts a hydrogen bond.[1]

  • Vector: The 6-OH group points towards the solvent-exposed region or the ribose binding pocket, allowing for the attachment of solubilizing groups.[1]

Biological Signaling Pathway

Compounds containing this scaffold often modulate pathways involved in inflammation and oncology.[1]

Signaling Ligand Imidazo[4,5-b]pyridine Ligand Kinase Target Kinase (e.g., p38, EGFR) Ligand->Kinase ATP Competitive Inhibition Pathway Downstream Signaling (Phosphorylation Cascade) Kinase->Pathway Blocks Activation Effect Therapeutic Effect (Apoptosis/Anti-inflammatory) Pathway->Effect Modulates

Figure 2: Mechanism of action for imidazopyridine-based kinase inhibitors.[1]

References

  • LookChem. (n.d.). 1H-Imidazo[4,5-b]pyridin-6-ol Product Information. Retrieved from [Link][1]

  • Bembalkar, S. A., et al. (2017).[1] Synthesis of 3H-imidazo[4,5-b]pyridine with evaluation of their anticancer and antimicrobial activity. European Journal of Chemistry. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.).[1] Imidazo[4,5-b]pyridine - PubChem Compound Summary. Retrieved from [Link]

Sources

Metabolic Pathways of 3H-Imidazo[4,5-b]pyridin-6-ol: A Framework for Elucidation and Characterization

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The 3H-imidazo[4,5-b]pyridine scaffold is a privileged structure in medicinal chemistry, bearing a close structural resemblance to endogenous purines and serving as the core of numerous biologically active agents.[1][2][3] This guide focuses on a specific derivative, 3H-Imidazo[4,5-b]pyridin-6-ol, to provide an in-depth framework for elucidating its metabolic fate. Understanding the biotransformation of this compound is a critical prerequisite for its development as a potential therapeutic agent, directly impacting its pharmacokinetic profile, efficacy, and safety. While direct metabolic studies on this specific molecule are not extensively published, its chemical structure—featuring a heterocyclic aromatic system and a phenolic hydroxyl group—allows for the formulation of robust, mechanistically sound hypotheses regarding its metabolic pathways. This document presents these predicted pathways and provides a comprehensive, field-proven experimental strategy for their validation and characterization, designed to meet the rigorous standards of drug development professionals.

Introduction: The Significance of the Imidazo[4,5-b]pyridine Core

The imidazopyridine ring system is a cornerstone of modern pharmacology, with derivatives demonstrating a vast range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[4][5][6][7] Its structural analogy to purines enables it to interact with a wide array of enzymes and receptors, making it a fertile ground for drug discovery.[1][3] The subject of this guide, this compound, is characterized by two key features that are critical from a metabolic standpoint:

  • The Aromatic Fused-Ring System: Prone to oxidative metabolism by Phase I enzymes.

  • The Phenolic Hydroxyl Group (-OH) at Position 6: A primary site for Phase II conjugation reactions.

A thorough understanding of how these features are modified by metabolic enzymes is essential for predicting the compound's absorption, distribution, metabolism, and excretion (ADME) profile and for identifying potential drug-drug interactions (DDIs).

Predicted Metabolic Pathways: A Mechanistic Overview

The metabolic biotransformation of xenobiotics is broadly categorized into two phases. Phase I reactions introduce or expose functional groups, while Phase II reactions conjugate these groups with endogenous molecules to increase water solubility and facilitate excretion.[8]

Phase I Metabolism: Cytochrome P450-Mediated Oxidation

The primary enzymes responsible for Phase I metabolism are the Cytochrome P450 (CYP) monooxygenases.[8] For the imidazopyridine scaffold, there is strong precedent for CYP-mediated metabolism. For instance, the well-known hypnotic agent Zolpidem, an imidazo[1,2-a]pyridine derivative, is extensively metabolized by multiple CYP isoforms, primarily CYP3A4, with contributions from CYP2C9 and CYP1A2.[9]

Based on this, we can predict two primary oxidative pathways for this compound:

  • Aromatic Hydroxylation: The electron-rich pyridine and imidazole rings are susceptible to electrophilic attack by activated oxygen species from the CYP heme center. This would result in the formation of one or more mono-hydroxylated metabolites.

  • N-Oxidation: The nitrogen atoms within the heterocyclic system could also be targets for oxidation.

It is also noteworthy that some imidazopyridine derivatives have been identified as potent and selective inhibitors of CYP3A4, suggesting a strong interaction with the enzyme's active site that could lead to complex metabolic profiles or significant DDI potential.[10]

Phase II Metabolism: Conjugation at the Phenolic Hydroxyl Group

The hydroxyl group at the 6-position is an ideal substrate for Phase II conjugating enzymes, which will likely represent the major clearance pathways for this molecule.

  • Glucuronidation: This is one of the most important conjugation pathways, catalyzed by UDP-glucuronosyltransferases (UGTs).[11][12] These enzymes transfer glucuronic acid from the cofactor UDP-glucuronic acid (UDPGA) to the hydroxyl group, forming a highly water-soluble O-glucuronide.[13] This is a well-established metabolic route for phenolic compounds and other heterocyclic amines.[14]

  • Sulfation: Catalyzed by sulfotransferases (SULTs), this pathway involves the transfer of a sulfonate group from the cofactor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxyl moiety.[15][16] Sulfation is a common, though often lower capacity, pathway for phenolic xenobiotics compared to glucuronidation.[17]

  • N-Glucuronidation: In addition to O-conjugation, the nitrogen atoms of the imidazole ring could potentially undergo direct conjugation with glucuronic acid, a pathway observed for other carcinogenic heterocyclic amines.[14]

The following diagram illustrates the predicted primary metabolic transformations of this compound.

Metabolic_Pathways cluster_Phase1 Phase I: Oxidation cluster_Phase2 Phase II: Conjugation Parent This compound Phase1 Phase I Metabolites (Hydroxylated Derivatives) Parent->Phase1 CYP450 Enzymes (e.g., CYP3A4, 2C9) + O2, NADPH Phase2_O_Gluc O-Glucuronide Conjugate Parent->Phase2_O_Gluc UGT Enzymes + UDPGA Phase2_O_Sulf O-Sulfate Conjugate Parent->Phase2_O_Sulf SULT Enzymes + PAPS Phase2_N_Gluc N-Glucuronide Conjugate Parent->Phase2_N_Gluc UGT Enzymes + UDPGA Excretion Excretion Phase1->Excretion Phase2_O_Gluc->Excretion Phase2_O_Sulf->Excretion Phase2_N_Gluc->Excretion

Caption: Predicted metabolic pathways for this compound.

Experimental Framework for Metabolic Profiling

To move from prediction to confirmation, a systematic, multi-step experimental approach is required. The following workflow is designed as a self-validating system to identify metabolites and the enzymes responsible for their formation.

Workflow Overview

The experimental design begins with broad screening using subcellular fractions rich in metabolic enzymes (e.g., liver microsomes) and progresses to more specific assays to pinpoint the contributions of individual enzyme isoforms.

Experimental_Workflow Start Start: this compound Stability Step 1: Metabolic Stability Assay (Human Liver Microsomes + NADPH) Start->Stability MetID Step 2: Metabolite Identification (HLM/S9 + Cofactors) Stability->MetID Analysis Step 4: LC-MS/MS Analysis (Metabolite Detection & Structural Elucidation) Stability->Analysis Quantify Parent Compound Loss ReactionPhenotyping Step 3: Reaction Phenotyping (Recombinant Enzymes / Chemical Inhibitors) MetID->ReactionPhenotyping Identify Key Metabolites MetID->Analysis Detect New Metabolite Peaks ReactionPhenotyping->Analysis Pinpoint Specific Enzymes Data Step 5: Data Interpretation (Half-life, CLint, Metabolite Structures) Analysis->Data End Metabolic Profile Established Data->End

Caption: Experimental workflow for elucidating metabolic pathways.

Detailed Experimental Protocols

Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

  • Rationale: This initial screen determines the overall metabolic liability of the compound in the presence of Phase I (CYP) and some Phase II (UGT) enzymes. A rapid loss of the parent compound suggests extensive metabolism.

  • Methodology:

    • Prepare Incubation Mixture: In a microcentrifuge tube, combine phosphate buffer (pH 7.4), HLM (final concentration ~0.5 mg/mL), and this compound (final concentration typically 1 µM).

    • Pre-incubation: Equilibrate the mixture at 37°C for 5 minutes to allow the compound to partition into the microsomal membranes.

    • Initiate Reaction: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system (cofactor for CYPs). A parallel incubation without NADPH serves as a negative control to account for non-enzymatic degradation.

    • Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

    • Quench Reaction: Immediately stop the reaction by adding the aliquot to a quenching solution (e.g., ice-cold acetonitrile containing an internal standard). This precipitates the microsomal proteins.

    • Sample Processing: Centrifuge the quenched samples to pellet the protein. Transfer the supernatant for LC-MS/MS analysis to quantify the remaining parent compound.

Protocol 2: Metabolite Identification and Reaction Phenotyping

  • Rationale: This experiment is designed to generate detectable quantities of metabolites and identify the specific enzymes involved in their formation.

  • Methodology:

    • Set Up Parallel Incubations: Prepare several larger-scale incubations using HLM or S9 fractions (which also contain cytosolic SULTs).

      • Incubation A (CYPs): Fortify with NADPH.

      • Incubation B (UGTs): Fortify with UDPGA and alamethicin (a pore-forming agent to activate UGTs).

      • Incubation C (SULTs - S9 fraction needed): Fortify with PAPS.

      • Incubation D (Combined): Fortify with all cofactors to observe the complete metabolic cascade.

    • Reaction Phenotyping (Performed in parallel):

      • Recombinant Enzymes: Incubate the compound separately with individual, commercially available recombinant human CYP or UGT enzymes (e.g., rCYP3A4, rUGT1A1) to see which ones produce specific metabolites.

      • Chemical Inhibition: In the HLM incubation (Setup A), include known selective inhibitors for major CYP isoforms (e.g., ketoconazole for CYP3A4, quinidine for CYP2D6) to observe which metabolite peaks disappear or are reduced.

    • Incubation and Quenching: Incubate all setups for a fixed period (e.g., 60 minutes) at 37°C. Quench the reactions as described in Protocol 1.

    • Analysis: Analyze the supernatant from all incubations by high-resolution LC-MS/MS. Compare the chromatograms to identify new peaks corresponding to metabolites and use the results from the phenotyping arms to assign responsibility to specific enzymes.

Data Presentation and Interpretation

Table 1: Metabolic Stability Data Summary

ParameterValue
Test CompoundThis compound
Test SystemHuman Liver Microsomes
Half-Life (t½, min)Calculated from disappearance curve
Intrinsic Clearance (CLint, µL/min/mg)Calculated from t½

Table 2: Metabolite Identification Summary

Metabolite IDProposed StructureMass Shift (Da)Proposed PathwayKey Enzyme(s)
M1Hydroxy-derivative+15.99Phase I OxidationCYP3A4
M2O-Glucuronide+176.03Phase II GlucuronidationUGT1A1, UGT1A9
M3O-Sulfate+79.96Phase II SulfationSULT1A1

Data in tables are illustrative examples.

Conclusion

The metabolic fate of this compound is predicted to be driven by a combination of Phase I oxidation on the heterocyclic core and, more significantly, Phase II conjugation at the 6-hydroxyl position. The experimental framework detailed in this guide provides a robust, industry-standard methodology to systematically investigate these pathways. By determining the metabolic stability, identifying the structures of key metabolites, and pinpointing the specific enzymes involved, researchers can build a comprehensive ADME profile. This knowledge is fundamental to advancing a compound through the drug development pipeline, enabling the anticipation of clinical pharmacokinetics, the proactive management of potential drug-drug interactions, and the overall assessment of the molecule's therapeutic potential.

References

  • Bembalkar, S. et al. (2017). Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. European Journal of Chemistry, 8(1), 25-32. Available at: [Link]

  • Jarmoni, K. et al. (2024). Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. Recent Patents on Anti-Infective Drug Discovery, 31(5), 515-528. Available at: [Link]

  • Krause, M. et al. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 22(3), 399. Available at: [Link]

  • Perin, N. et al. (2018). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. Molecules, 23(11), 2949. Available at: [Link]

  • Bembalkar, S. et al. (2017). Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. ResearchGate. Available at: [Link]

  • Krause, M. et al. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PubMed. Available at: [Link]

  • Sathishkumar, P. et al. (2024). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences, 527, 01014. Available at: [Link]

  • Naim, F. et al. (2024). Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. Molecules, 29(5), 1083. Available at: [Link]

  • Wikipedia. Zolpidem. Available at: [Link]

  • Kumar, S. et al. (2016). 2,3-Diaryl-3 H-imidazo[4,5- b]pyridine derivatives as potential anticancer and anti-inflammatory agents. Acta Pharmaceutica Sinica B, 6(5), 477-486. Available at: [Link]

  • NIH Molecular Libraries Program. (2013). ML368 Identification of Imidazopyridines as Selective Inhibitors of the Cytochrome P450 Enzyme CYP3A4. Probe Reports from the NIH Molecular Libraries Program. Available at: [Link]

  • Xu, C. et al. (2023). Sulfoconjugation of protein peptides and glycoproteins in physiology and diseases. MedComm–Future Medicine, 2(3), e52. Available at: [Link]

  • Malfatti, M. A. et al. (2006). N-glucuronidation of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) and N-hydroxy-PhIP by specific human UDP-glucuronosyltransferases. Carcinogenesis, 27(6), 1128-1134. Available at: [Link]

  • Kiplagat, K. M. et al. (2023). Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. Molecules, 28(21), 7351. Available at: [Link]

  • Kumar, M. et al. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences, 95, 01004. Available at: [Link]

  • Kiang, T. K. et al. (2005). UDP-glucuronosyltransferases and clinical drug-drug interactions. Pharmacology & Therapeutics, 106(1), 97-132. Available at: [Link]

  • Levy, G. (1986). Sulfate conjugation in drug metabolism: role of inorganic sulfate. Federation Proceedings, 45(8), 2235-2240. Available at: [Link]

  • Samodien, E. et al. (2023). Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. International Journal of Molecular Sciences, 24(10), 8798. Available at: [Link]

  • Mani, S. & S. S. P. G. (2016). Conjugation reaction catalyzed by UDP-glucuronosyltransferases (UGTs). ResearchGate. Available at: [Link]

  • Zhang, H. (2010). Advances in Synthesis and Application of Imidazopyridine Derivatives. ResearchGate. Available at: [Link]

  • Sedić, M. et al. (2024). Design, Synthesis, Antitumor Activity and NMR-Based Metabolomics of Novel Amino Substituted Tetracyclic Imidazo[4,5-b]Pyridine Derivatives. ChemMedChem, 19(11), e202300633. Available at: [Link]

  • Chapman, E. et al. (2012). Recent advances in sulfotransferase enzyme activity assays. Future Medicinal Chemistry, 4(12), 1591-1605. Available at: [Link]

  • Ananthan, S. et al. (2013). Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters, 4(7), 675-679. Available at: [Link]

  • Wikipedia. Glucuronosyltransferase. Available at: [Link]

  • Krause, M. et al. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. MDPI. Available at: [Link]

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Therapeutic Potential of 6-Substituted Imidazopyridines: A Technical Deep Dive

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The imidazo[1,2-a]pyridine scaffold represents a "privileged structure" in medicinal chemistry, capable of binding to diverse biological targets with high affinity. While the 2- and 3-positions have historically dominated the intellectual property landscape (exemplified by the sedative Zolpidem ), the 6-position has emerged as a critical vector for optimizing pharmacokinetics, metabolic stability, and target selectivity.

This guide analyzes the therapeutic utility of 6-substituted imidazo[1,2-a]pyridines, moving beyond traditional CNS applications into oncology (kinase inhibition) and infectious diseases (anti-tubercular agents).[1]

Part 1: Structural Biology & SAR – The C6 Vector

The "Exit Vector" Hypothesis

In the context of enzyme inhibition, particularly kinases, the imidazo[1,2-a]pyridine core often mimics the adenine ring of ATP.

  • N1/C2 Region: Typically engages the hinge region of the kinase via hydrogen bonding.

  • C3 Position: Often utilized for core hydrophobic interactions.

  • C6 Position: Acts as a solvent-exposed "exit vector." Substitutions here allow medicinal chemists to:

    • Modulate Solubility: Introduction of polar heterocycles (e.g., morpholine, piperazine) at C6 can drastically improve aqueous solubility without disrupting the primary binding mode.

    • Tune Metabolic Stability: The C6 position is a metabolic "soft spot" (susceptible to CYP450 oxidation). Blocking this site with halogens (F, Cl) or electron-withdrawing groups (CF3) can extend half-life (

      
      ).
      
    • Reach Distal Pockets: Long-chain substituents at C6 can extend to interact with non-conserved regions of the protein, enhancing selectivity (e.g., in PI3K

      
       inhibitors).
      
Visualization: Structure-Activity Relationship (SAR) Map

The following diagram illustrates the functional zones of the imidazo[1,2-a]pyridine scaffold.

SAR_Map Core Imidazo[1,2-a]pyridine Scaffold Pos2_3 Positions 2 & 3 (Groebke-Blackburn-Bienaymé Zone) Primary Hinge Binding Core->Pos2_3 Core Assembly Pos6 Position 6 (The Diversity Vector) Solubility, Metabolic Block, Selectivity Tuning Core->Pos6 Late-Stage Functionalization Pos8 Position 8 Steric Control Conformational Locking Core->Pos8 Fine Tuning Solubility Solubilizing Groups (e.g., Morpholine) Pos6->Solubility Metabolism Metabolic Blocking (e.g., -F, -CF3) Pos6->Metabolism

Figure 1: SAR map highlighting the strategic importance of the C6 position as a vector for physicochemical optimization and selectivity.

Part 2: Therapeutic Frontiers[1]

Oncology: Kinase Inhibition (PI3K/Akt/mTOR)

Recent studies demonstrate that 6-substituted imidazo[1,2-a]pyridines are potent inhibitors of the PI3K/Akt/mTOR pathway, a critical regulator of cell survival and proliferation in cancer.

  • Mechanism: The scaffold binds to the ATP-binding pocket of PI3Kngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    . A 6-(quinazolin-6-yl) substitution pattern has shown IC
    
    
    
    values in the nanomolar range (e.g., 1.94 nM against PI3K
    
    
    ).
  • Significance: This substitution pattern induces cell cycle arrest at the G2/M phase and promotes apoptosis in resistant cell lines (e.g., HCC827).

Infectious Diseases: Anti-Tubercular Agents

The emergence of Multi-Drug Resistant (MDR) and Extensively Drug-Resistant (XDR) Mycobacterium tuberculosis has spurred interest in this scaffold.

  • Target: The cytochrome

    
     complex (specifically the QcrB subunit).[2]
    
  • Key Insight: Imidazo[1,2-a]pyridine-3-carboxamides with specific lipophilic substituents at the 6-position show potency superior to clinical candidates like PA-824. The 6-position substituent aids in penetrating the mycobacterial cell wall.

CNS Disorders: Beyond Sedation

While Zolpidem (a 6-methyl analog) acts on the


 subunit of GABA

receptors (sedative effect), newer 6-substituted analogs are being designed to selectively target

and

subunits.
  • Goal: Anxiolysis without sedation.

  • Strategy: Bulky substituents at C6 can sterically clash with the

    
     subunit pocket while being accommodated by the 
    
    
    
    pockets, creating "functional selectivity."

Part 3: Synthetic Masterclass – Accessing C6 Diversity

The synthesis of 6-substituted derivatives typically relies on Palladium-catalyzed cross-coupling reactions. The most robust pathway involves the synthesis of a 6-halo intermediate followed by late-stage diversification.

Validated Synthetic Workflow

Objective: Synthesis of 6-aryl-imidazo[1,2-a]pyridine via Suzuki-Miyaura Coupling.

Step 1: Scaffold Formation
  • Reagents: 2-Amino-5-bromopyridine (1.0 eq),

    
    -bromoacetophenone (1.1 eq), NaHCO
    
    
    
    (2.0 eq).
  • Solvent: Ethanol (reflux).

  • Protocol:

    • Dissolve 2-amino-5-bromopyridine in EtOH.

    • Add

      
      -bromoacetophenone and NaHCO
      
      
      
      .
    • Reflux for 4–6 hours (monitor by TLC).

    • Cool, filter the precipitate, and wash with cold EtOH/water.

    • Result: 6-Bromo-2-phenylimidazo[1,2-a]pyridine.

Step 2: C6 Functionalization (Suzuki Coupling)
  • Reagents: 6-Bromo-intermediate (1.0 eq), Arylboronic acid (1.2 eq), Pd(dppf)Cl

    
     (5 mol%), K
    
    
    
    CO
    
    
    (2.0 eq).
  • Solvent: 1,4-Dioxane : Water (4:1).

  • Protocol:

    • Degas solvents with N

      
       for 15 mins (Critical for Pd cycle).
      
    • Add reactants and catalyst under inert atmosphere.

    • Heat to 90°C for 12 hours.

    • Workup: Dilute with EtOAc, wash with brine, dry over MgSO

      
      .
      
    • Purification: Flash column chromatography (Hexane:EtOAc).

Visualization: Synthetic Pathway

Synthesis Start 2-Amino-5-bromopyridine Intermediate 6-Bromo-imidazo[1,2-a]pyridine (The 'Divergent' Intermediate) Start->Intermediate Cyclization (EtOH, Reflux) Reagent1 α-Haloketone Reagent1->Intermediate PathA Suzuki Coupling (Ar-B(OH)2, Pd cat.) Intermediate->PathA PathB Buchwald-Hartwig (HNR2, Pd cat.) Intermediate->PathB PathC Heck Reaction (Alkene, Pd cat.) Intermediate->PathC ProductA 6-Aryl Derivative (Kinase Inhibitors) PathA->ProductA ProductB 6-Amino Derivative (Solubility/ADME) PathB->ProductB ProductC 6-Alkenyl Derivative (Linkers/Probes) PathC->ProductC

Figure 2: Divergent synthetic strategy utilizing the 6-bromo intermediate for library generation.

Part 4: Comparative Data Analysis

The following table summarizes the biological impact of specific C6-substituents across different therapeutic targets.

Target ClassC6-SubstituentBiological EffectKey Reference
GABAngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

Receptor
Methyl (-CH

)
High affinity for

(Sedation). Basis of Zolpidem.[3][4]
PI3K

Kinase
Quinazolin-6-ylNanomolar inhibition (IC

< 2 nM).[5] G2/M arrest.[6][5]
M. tuberculosis Lipophilic AmidesEnhanced cell wall penetration. Target: QcrB.
RGGT FormylphenylInhibition of Rab Geranylgeranyl Transferase (HeLa cells).[7]
COX-2 SulfonylphenylSelective COX-2 inhibition (Anti-inflammatory).

Part 5: Mechanism of Action (Oncology Context)

In oncology, the efficacy of 6-substituted imidazopyridines often stems from the downregulation of the PI3K/Akt/mTOR signaling cascade. This pathway is frequently hyperactivated in tumors.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Target of 6-Subst. Imidazopyridine) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation Akt Akt (Protein Kinase B) PIP3->Akt Recruitment mTOR mTOR Complex Akt->mTOR Activation Effect Cell Proliferation & Survival mTOR->Effect Inhibitor 6-Subst. Imidazopyridine Inhibitor->PI3K Inhibition (ATP Competitive)

Figure 3: Mechanism of action showing the interception of the PI3K signaling cascade by 6-substituted imidazopyridines.

References

  • Imidazo[1,2-a]pyrimidines as functionally selective and orally bioavailable GABA(A)alpha2/alpha3 binding site agonists for the treatment of anxiety disorders. Journal of Medicinal Chemistry. [Link]

  • Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. International Journal of Molecular Sciences. [Link][5]

  • Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters. [Link]

  • Synthesis of the 6-Substituted Imidazo[1,2-a]Pyridine-3-yl-2-Phosphonopropionic Acids as Potential Inhibitors of Rab Geranylgeranyl Transferase. Frontiers in Chemistry. [Link]

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]

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Methodological & Application

Synthesis of 3H-Imidazo[4,5-b]pyridin-6-ol from Diaminopyridine: A Detailed Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Imidazo[4,5-b]pyridine Scaffold

The imidazo[4,5-b]pyridine core, an analogue of purine, is a privileged scaffold in medicinal chemistry and drug discovery. Its structural similarity to endogenous purines allows for interaction with a wide array of biological targets, including kinases, G-protein coupled receptors, and enzymes involved in metabolic pathways. Consequently, derivatives of this heterocyclic system have shown promise as anti-cancer, anti-inflammatory, and antiviral agents. Specifically, 3H-imidazo[4,5-b]pyridin-6-ol, a deazaguanine analogue, serves as a crucial building block for the synthesis of potent and selective inhibitors of various enzymes implicated in disease. This document provides detailed protocols for the synthesis of this key intermediate, starting from a commercially available diaminopyridine precursor, offering researchers a reliable and reproducible method for accessing this valuable compound.

Strategic Approach: Retrosynthetic Analysis

The synthesis of this compound can be envisioned through the cyclization of a suitably substituted diaminopyridine. A logical retrosynthetic disconnection points to 5,6-diaminopyridin-3-ol as the ideal starting material. The imidazole ring can then be formed by reacting the vicinal diamines with a one-carbon electrophile, such as formic acid or its derivatives.

retrosynthesis target This compound intermediate 5,6-Diaminopyridin-3-ol + C1 Electrophile target->intermediate Imidazole Ring Formation

Caption: Retrosynthetic analysis of this compound.

Protocol I: One-Pot Cyclization of 5,6-Diaminopyridin-3-ol with Formic Acid

This protocol outlines a direct and efficient one-pot synthesis of this compound from 5,6-diaminopyridin-3-ol using formic acid as the cyclizing agent. This method is advantageous due to its simplicity and the use of readily available and inexpensive reagents.

Reaction Scheme:

Caption: Synthesis of this compound.

Materials and Reagents:
Reagent/MaterialGradeSupplier
5,6-Diaminopyridin-3-ol≥95%Commercially Available
Formic AcidACS Reagent Grade, ≥88%Standard Chemical Supplier
Deionized WaterHigh Purity---
EthanolAnhydrousStandard Chemical Supplier
Activated CarbonDecolorizingStandard Chemical Supplier
Celite®---Standard Chemical Supplier
Step-by-Step Protocol:
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5,6-diaminopyridin-3-ol (10.0 g, 79.9 mmol).

  • Addition of Formic Acid: To the flask, add 100 mL of 88% formic acid.

  • Reaction: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of dichloromethane:methanol (9:1).

  • Work-up: After completion of the reaction, allow the mixture to cool to room temperature.

  • Solvent Removal: Remove the excess formic acid under reduced pressure using a rotary evaporator.

  • Purification:

    • Dissolve the crude residue in a minimal amount of hot deionized water.

    • Add activated carbon (approx. 1 g) and heat the solution gently for 15 minutes.

    • Filter the hot solution through a pad of Celite® to remove the activated carbon.

    • Allow the filtrate to cool to room temperature and then place it in an ice bath to induce crystallization.

    • Collect the precipitated product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to afford this compound as a solid.

Expected Yield and Characterization:
  • Yield: 75-85%

  • Appearance: Off-white to light brown solid

  • Characterization: The structure and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol II: Two-Step Synthesis via Formamidine Intermediate using Triethyl Orthoformate

This alternative protocol involves a two-step process where the diaminopyridine is first condensed with triethyl orthoformate to form a formamidine intermediate, which then undergoes in situ cyclization. This method can sometimes offer better yields and purity compared to the direct formic acid cyclization.

Reaction Scheme:

Caption: Two-step synthesis of this compound.

Materials and Reagents:
Reagent/MaterialGradeSupplier
5,6-Diaminopyridin-3-ol≥95%Commercially Available
Triethyl Orthoformate≥98%Standard Chemical Supplier
Acetic AcidGlacialStandard Chemical Supplier
EthanolAnhydrousStandard Chemical Supplier
Diethyl EtherAnhydrousStandard Chemical Supplier
Step-by-Step Protocol:
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 5,6-diaminopyridin-3-ol (10.0 g, 79.9 mmol) in triethyl orthoformate (50 mL, 301 mmol).

  • Reaction: Heat the mixture to reflux (approximately 145-150 °C) for 3-5 hours. The reaction can be monitored by TLC for the disappearance of the starting material.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Add 100 mL of diethyl ether to the flask and stir for 30 minutes to precipitate the product.

    • Collect the solid by vacuum filtration and wash with diethyl ether.

  • Cyclization (if incomplete):

    • If the isolated intermediate is not the final product, suspend it in 50 mL of glacial acetic acid.

    • Heat the mixture to reflux for 1-2 hours to complete the cyclization.

    • Cool the reaction mixture and remove the acetic acid under reduced pressure.

  • Purification:

    • Triturate the crude product with hot ethanol.

    • Collect the solid by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Comparative Data of Protocols:
ParameterProtocol I (Formic Acid)Protocol II (Triethyl Orthoformate)
Reaction Time 4-6 hours4-7 hours
Temperature ~100-110 °C~145-150 °C
Reagents Formic AcidTriethyl Orthoformate, Acetic Acid
Work-up Simple evaporation and crystallizationPrecipitation and optional second reflux
Typical Yield 75-85%80-90%
Purity Good, may require recrystallizationGenerally high

Mechanism of Imidazole Ring Formation

The formation of the imidazole ring from a 1,2-diamino functionality and a one-carbon electrophile proceeds through a well-established mechanism. In the case of formic acid, the reaction is believed to initiate with the formylation of one of the amino groups, followed by an intramolecular cyclization via nucleophilic attack of the second amino group on the formyl carbon. Subsequent dehydration then leads to the aromatic imidazo[4,5-b]pyridine system.

mechanism start Diaminopyridine step1 Formylation start->step1 step2 Intramolecular Cyclization step1->step2 step3 Dehydration step2->step3 product Imidazopyridine step3->product

Caption: Key steps in the imidazole ring formation.

Conclusion and Further Applications

The protocols detailed herein provide robust and scalable methods for the synthesis of this compound, a versatile intermediate in drug discovery. The choice between the one-pot formic acid cyclization and the two-step triethyl orthoformate method will depend on the desired scale, purity requirements, and available laboratory equipment. The resulting product can be further functionalized at various positions to generate libraries of novel compounds for biological screening. For instance, the hydroxyl group can be a handle for etherification or esterification, while the imidazole nitrogen can be alkylated to explore structure-activity relationships.

References

  • Nagalakshmi, G., et al. (2018). Synthesis, biological evaluation and molecular docking studies of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives as novel antitubercular agents: future DprE1 inhibitors. Chemistry Central Journal, 12(1), 133. [Link]

  • Shelke, R. N., et al. (2017). Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. European Journal of Chemistry, 8(1), 25-32. [Link]

  • Goker, H., et al. (2005). Synthesis and potent topoisomerase I inhibitory activity of new 2-substituted-1H-imidazo[4,5-b]pyridines. Bioorganic & Medicinal Chemistry, 13(5), 1707-1715. [Link]

  • Kandri Rodi, Y., et al. (2022). NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CARLO SIMULATIONS. Journal of Chemical Technology and Metallurgy, 57(3), 451-463. [Link]

HPLC separation methods for imidazo[4,5-b]pyridine metabolites

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Resolution Separation of Imidazo[4,5-b]pyridine Metabolites

Introduction: The Dual Nature of the Scaffold

The imidazo[4,5-b]pyridine scaffold represents a unique analytical challenge due to its dual significance in toxicology and pharmacology. On one hand, 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) is the most abundant heterocyclic amine (HCA) formed in cooked meats, requiring ultra-sensitive detection of its mutagenic metabolites (e.g., N-hydroxy-PhIP) in biological matrices. On the other hand, this scaffold is increasingly utilized in drug discovery (e.g., anticancer kinase inhibitors), where the focus shifts to separating structural isomers and monitoring synthetic purity.

This guide provides a comprehensive workflow for separating these polar, basic compounds, addressing the common issues of peak tailing and retention loss typical of nitrogen-containing heterocycles.

Metabolic Landscape & Separation Logic

Understanding the metabolic transformation is prerequisite to method design. The parent compound (PhIP) undergoes cytochrome P450-mediated oxidation, creating metabolites with significantly altered polarity and ionization states.

Metabolic Pathway Visualization

PhIP_Metabolism PhIP PhIP (Parent) CYP1A2 CYP1A2 (Oxidation) PhIP->CYP1A2 N_OH N-OH-PhIP (Proximate Carcinogen) CYP1A2->N_OH N-Hydroxylation OH_4 4'-OH-PhIP (Detoxification) CYP1A2->OH_4 4'-Hydroxylation OH_5 5-OH-PhIP (Dose Biomarker) N_OH->OH_5 Rearrangement PhaseII Phase II (Glucuronidation) N_OH->PhaseII DNA_Adduct C8-Guanine Adduct (Mutagenesis) N_OH->DNA_Adduct Sulfation/Acetylation OH_4->PhaseII N_Gluc N-Glucuronides (Excreted) PhaseII->N_Gluc

Figure 1: Biotransformation of PhIP. Separation requires resolving the hydrophobic parent from polar hydroxylated metabolites and ionic glucuronides.

Method Development Strategy

The "Basic Nitrogen" Problem

Imidazo[4,5-b]pyridines contain a pyridine nitrogen with a pKa ~4.8. At neutral pH, these compounds exist as a mixture of ionized and neutral forms, leading to split peaks. Furthermore, the protonated nitrogen interacts strongly with residual silanols on silica columns, causing severe tailing.

The Solution:

  • Low pH (< 3.0): Drives the equilibrium to 100% protonated form. This improves solubility and peak shape but reduces retention on standard C18.

  • Column Selection: Use "Polar-Embedded" or "High-Strength Silica (HSS)" T3 columns. These resist dewetting in high-aqueous phases (necessary for retaining polar metabolites like N-OH-PhIP) and provide steric shielding against silanol interactions.

Mobile Phase Optimization
ParameterRecommendationRationale
Aqueous Phase (A) 10-20 mM Ammonium Formate + 0.1% Formic Acid (pH 2.8 - 3.0)Buffering capacity prevents pH shifts during injection; Acid suppresses silanol activity.
Organic Phase (B) Acetonitrile (ACN)Sharper peaks than Methanol for heterocyclic amines; lower backpressure.
Gradient Profile Low organic start (e.g., 5% B)Essential to retain early-eluting glucuronides and 4'-OH-PhIP.

Detailed Protocols

Protocol A: LC-MS/MS Quantification in Biological Matrices

Target: PhIP, N-OH-PhIP, 4'-OH-PhIP in Urine or Plasma.

1. Sample Preparation (SPE)

  • Conditioning: 1 mL MeOH, then 1 mL Water (pH 3.0).

  • Loading: Mix 500 µL urine with 500 µL 0.1 M HCl (hydrolysis of conjugates optional). Load onto Oasis MCX (Mixed-Mode Cation Exchange) cartridge. Note: MCX is superior to C18 for basic amines as it allows aggressive washing.

  • Wash 1: 1 mL 0.1 M HCl (removes proteins/neutrals).

  • Wash 2: 1 mL MeOH (removes hydrophobic neutrals).

  • Elution: 1 mL 5% NH4OH in MeOH (releases basic analytes).

  • Reconstitution: Evaporate to dryness; reconstitute in 100 µL Mobile Phase A.

2. UHPLC Conditions

  • Column: Waters Atlantis T3 C18 (2.1 x 100 mm, 3 µm) or Phenomenex Kinetex Biphenyl.

  • Flow Rate: 0.3 mL/min.

  • Temperature: 40°C.

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold for polar retention).

    • 1-10 min: 5% -> 40% B.

    • 10-12 min: 40% -> 95% B (Wash).

    • 12.1 min: Return to 5% B.

3. Mass Spectrometry (SRM Transitions)

  • PhIP: 225.1 -> 210.1 (Loss of methyl).

  • N-OH-PhIP: 241.1 -> 224.1 (Loss of OH).

  • 4'-OH-PhIP: 241.1 -> 226.1 (Distinct fragment from isomer).

Protocol B: Synthetic Purity & Isomer Separation

Target: Drug discovery scaffolds, separating regioisomers (imidazo[4,5-b] vs [4,5-c]).

1. HPLC Conditions

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).[1] Note: TFA is a strong ion-pairing agent that sharpens peaks for basic compounds, though it suppresses MS signal.

  • Mobile Phase B: Acetonitrile + 0.1% TFA.[1]

  • Detection: UV-Vis Diode Array (DAD).

    • 254 nm: General detection.

    • 315 nm: Specific max absorbance for the imidazo[4,5-b]pyridine chromophore.

2. Workflow Visualization

Protocol_Workflow Sample Sample (Reaction Mix / Plasma) Prep Prep: SPE (MCX) or Protein Precip (ACN) Sample->Prep LC_Cond LC Separation Stationary: C18 T3 / Biphenyl Mobile: pH 3.0 Formate Prep->LC_Cond Detect_MS Detection: MS/MS (Toxicology) LC_Cond->Detect_MS Trace Analysis Detect_UV Detection: UV 315nm (Synthesis) LC_Cond->Detect_UV High Conc. Data Data Analysis (Quant/Purity) Detect_MS->Data Detect_UV->Data

Figure 2: Decision matrix for selecting the appropriate detection and preparation workflow based on analyte concentration.

Troubleshooting & Validation

IssueProbable CauseCorrective Action
Peak Tailing (> 1.5) Silanol interaction; pH too high.Lower pH to 2.5; Add 5-10 mM Ammonium Acetate; Switch to "End-capped" column.
Retention Shift Column dewetting (Phase Collapse).Ensure column is compatible with 100% aqueous (e.g., T3, Aq types). Do not run standard C18 below 5% organic.
Low Recovery (SPE) Analyte breakthrough during wash.The imidazo-pyridine ring is protonated during the acid wash. Ensure the wash step is not too organic-rich (<10% MeOH) if using Cation Exchange.

References

  • Simultaneous analysis of PhIP, 4'-OH-PhIP, and their precursors using UHPLC-MS/MS. Journal of Agricultural and Food Chemistry. (2015). Demonstrates HCl extraction and Atlantis dC18 separation.

  • Determination of PhIP and its metabolite N-OH-PhIP by LC-ESI/ITMS. Chemical Research in Toxicology. Validation of C18 SPE recoveries >86%.

  • Imidazo[4,5-b]pyridines: From kinase inhibitors to diversified biological properties. Molecules. Review of synthetic pathways and structural properties relevant to chromatography.

  • Metabolism and Biomarkers of Heterocyclic Aromatic Amines. Journal of Chromatography B. Comprehensive review of Phase I/II metabolite separation.

Sources

Application Note: Determination of the Solubility of 3H-Imidazo[4,5-b]pyridin-6-ol in Dimethyl Sulfoxide (DMSO) and Aqueous Buffers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to determining the solubility of 3H-Imidazo[4,5-b]pyridin-6-ol, a member of the pharmacologically significant imidazopyridine class of heterocyclic compounds.[1] Understanding the solubility of a compound in both organic solvents like DMSO and physiologically relevant aqueous buffers is fundamental for its progression through the drug discovery and development pipeline. This note details the scientific rationale and step-by-step protocols for preparing high-concentration DMSO stock solutions and for determining the thermodynamic equilibrium solubility in aqueous buffers across a range of pH values. Adherence to these methodologies will ensure the generation of accurate, reproducible, and reliable data crucial for screening campaigns, formulation development, and pharmacokinetic studies.

Introduction: The Significance of Solubility

This compound belongs to the imidazopyridine scaffold, a privileged structure in medicinal chemistry due to its structural similarity to purines, allowing for interactions with various biological targets such as kinases. Derivatives of this class have shown potential as anticancer and anti-inflammatory agents.[2] For any compound to be a viable drug candidate, it must first be dissolved to be absorbed and reach its site of action. Therefore, a thorough characterization of its solubility is a critical first step.

  • DMSO Solubility: Dimethyl sulfoxide (DMSO) is the universal solvent for storing and handling compounds in high-throughput screening (HTS) libraries. Establishing the maximum solubility in DMSO is essential for creating high-concentration stock solutions, which are then serially diluted for in vitro assays.

  • Aqueous Solubility: For a drug to be effective, especially when administered orally, it must dissolve in the aqueous environment of the gastrointestinal tract. Poor aqueous solubility is a major cause of low bioavailability and can lead to the failure of promising compounds in later development stages. As the solubility of ionizable compounds is highly dependent on pH, it is crucial to determine solubility across a physiologically relevant pH range (typically pH 1 to 8).

This application note provides robust, field-proven protocols to measure these critical parameters for this compound.

Physicochemical Properties and the Role of pKa

Before commencing solubility studies, it is vital to understand the key physicochemical properties of the compound.

PropertyValueSource
Molecular Formula C₆H₅N₃O(Calculated)
Molecular Weight 135.12 g/mol (Calculated)
Predicted pKa The imidazo[4,5-b]pyridine core contains both acidic (phenolic hydroxyl) and basic (imidazole and pyridine nitrogen) centers. The exact pKa values determine the ionization state of the molecule at different pH values. As an amphoteric molecule, its solubility is expected to be lowest at its isoelectric point and increase in both acidic and basic conditions.[3]

The ionization state of a molecule dramatically influences its solubility. For a compound like this compound, which possesses both acidic and basic functionalities, the Henderson-Hasselbalch equation governs the ratio of ionized to un-ionized forms at any given pH. The ionized form is generally more soluble in aqueous media. Therefore, determining the solubility profile as a function of pH is essential.

Protocol for Determining Maximum Solubility in DMSO

This protocol establishes the maximum achievable concentration of this compound in DMSO at ambient temperature. This is crucial for preparing a master stock solution for biological screening.

Rationale

The goal is to create a saturated solution and then quantify the concentration of the dissolved compound in the supernatant. This method ensures that the determined solubility is the true equilibrium solubility in DMSO.

Materials
  • This compound (solid powder)

  • Anhydrous DMSO (purity ≥ 99.9%)

  • Calibrated analytical balance

  • Vortex mixer

  • Benchtop microcentrifuge

  • 2.0 mL microcentrifuge tubes

  • Calibrated micropipettes

  • HPLC system with UV detector or a UV-Vis spectrophotometer

Step-by-Step Protocol
  • Prepare a Supersaturated Slurry:

    • Accurately weigh approximately 5-10 mg of this compound into a 2.0 mL microcentrifuge tube.

    • Add a small, precise volume of DMSO (e.g., 200 µL). This should be an amount where the compound is not expected to fully dissolve, creating a slurry.

  • Equilibration:

    • Vortex the tube vigorously for 2-5 minutes.

    • Place the tube on a rotator or shaker at ambient temperature (e.g., 25°C) for 24 hours to ensure the solution reaches equilibrium. This allows for the dissolution of the maximum amount of the compound.

  • Separation of Undissolved Solid:

    • Centrifuge the tube at a high speed (e.g., 14,000 rpm) for 15 minutes to pellet all undissolved solid material.

  • Sample Preparation for Analysis:

    • Carefully collect an aliquot of the clear supernatant (e.g., 10 µL) without disturbing the pellet.

    • Perform a large, accurate serial dilution of the supernatant in DMSO (e.g., 1:100 or 1:1000) to bring the concentration within the linear range of the analytical method.

  • Quantification:

    • Determine the concentration of the diluted sample using a pre-validated HPLC-UV or UV-Vis spectrophotometry method against a standard curve of the compound in DMSO.

  • Calculation:

    • Calculate the original concentration in the supernatant, accounting for the dilution factor. This value represents the maximum solubility in DMSO.

Workflow for DMSO Solubility Determination```dot

DMSO_Solubility_Workflow start Weigh 5-10 mg of Compound add_dmso Add precise volume of DMSO to create a slurry start->add_dmso equilibrate Equilibrate for 24h (Vortexing/Shaking) add_dmso->equilibrate centrifuge Centrifuge at 14,000 rpm for 15 min equilibrate->centrifuge supernatant Collect Supernatant centrifuge->supernatant dilute Serially Dilute Supernatant in DMSO supernatant->dilute quantify Quantify Concentration (HPLC-UV or UV-Vis) dilute->quantify calculate Calculate Max Solubility quantify->calculate

Caption: Workflow for determining thermodynamic aqueous solubility across a pH range.

Data Summary and Interpretation

The results of the solubility experiments should be compiled into a clear format for easy reference.

Solvent/BufferpHTemperature (°C)Solubility (mg/mL)Solubility (µM)
DMSON/A25[Insert Value][Insert Value]
Acetate Buffer4.525[Insert Value][Insert Value]
Phosphate Buffer6.825[InsertValue][Insert Value]
PBS7.425[Insert Value][Insert Value]

Interpretation: The pH-solubility profile will reveal the ionization behavior of this compound. For an amphoteric compound, solubility is typically lowest near the isoelectric point and increases as the pH moves away in either the acidic or basic direction, due to the formation of more soluble cationic and anionic species, respectively. This profile is invaluable for selecting appropriate formulation strategies to enhance oral absorption.

Best Practices and Troubleshooting

  • Purity: Ensure the compound is of high purity (>95%), as impurities can significantly affect solubility measurements.

  • DMSO Quality: Use anhydrous DMSO to prevent the precipitation of water-sensitive compounds. Store it properly desiccated.

  • Precipitation from DMSO: When diluting DMSO stock solutions into aqueous buffers for assays, precipitation can occur. This is known as kinetic solubility. To mitigate this, perform serial dilutions in a stepwise manner and ensure the final DMSO concentration in the assay is low (typically <0.5%).

  • Equilibrium Time: For thermodynamic solubility, 24 hours is a minimum equilibration time. For some crystalline compounds, 48-72 hours may be necessary to reach true equilibrium.

  • Compound Stability: Verify the stability of the compound in the selected buffers over the course of the experiment. An aliquot can be taken at time zero and at the end of the incubation and analyzed by HPLC to check for degradation products.

References

  • 2,3-Diaryl-3 H-imidazo[4,5- b]pyridine derivatives as potential anticancer and anti-inflamm
  • NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CA. Journal of Chemical Technology and Metallurgy. 2022.
  • Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. MDPI.
  • Imidazo[4,5-b]pyridine derived iminocoumarins as potential pH probes. FULIR.
  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. MDPI.
  • Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. SciSpace.
  • Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity.
  • PBS (Phosphate Buffered Saline) (1X, pH 7.4) Preparation and Recipe.
  • Design, Synthesis, and Biological Evaluation of Imidazopyridines as PD-1/PD-L1 Antagonists. PMC - PubMed Central.
  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.
  • HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. MDPI. 2020.
  • How to prepare Phosphate Buffered Saline (PBS).
  • In-vitro Thermodynamic Solubility. Protocols.io. 2025.
  • Thermodynamic Solubility Assay. Evotec.
  • Phosph

Sources

Application Notes & Protocols: A Comprehensive Guide to the Synthesis of 6-Hydroxy-1-Deazapurine Nucleoside Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a detailed technical guide for the synthesis of 6-hydroxy-1-deazapurine nucleoside analogs, compounds of significant interest in medicinal chemistry due to their structural analogy to natural purine nucleosides.[1] As analogs of guanosine and inosine, these molecules have potential applications as antiviral and antitumor agents.[1] This guide offers a comprehensive overview of a robust synthetic strategy, detailing the underlying chemical principles and providing step-by-step protocols for key transformations.

The synthetic approach is logically divided into three main stages:

  • Synthesis of the Heterocyclic Core: Preparation of a suitable 1-deazapurine precursor.

  • Glycosylation: Coupling of the heterocyclic base with a protected sugar moiety.

  • Final Modifications and Deprotection: Conversion to the target 6-hydroxy derivative and removal of protecting groups.

Rationale and Strategic Overview

The core of a 1-deazapurine is the imidazo[4,5-b]pyridine ring system. Direct synthesis and glycosylation of the 6-hydroxy-1-deazapurine (imidazo[4,5-b]pyridin-6-ol) can be challenging due to the nucleophilicity of the hydroxyl group and potential for multiple sites of glycosylation. A more strategic approach involves the synthesis of a more reactive precursor, such as a 6-methoxy or 6-chloro derivative, which can be readily glycosylated and subsequently converted to the desired 6-hydroxy analog.

This guide will focus on a synthetic route commencing with the preparation of a 6-chloro-1-deazapurine, followed by a Vorbrüggen glycosylation, and concluding with nucleophilic substitution to introduce the 6-hydroxy group and subsequent deprotection.

Synthesis of the Heterocyclic Core: 6-Chloro-1-deazapurine

The synthesis of the 6-chloro-1-deazapurine (6-chloro-1H-imidazo[4,5-b]pyridine) core is a critical first step. This can be achieved through the condensation of a diaminopyridine derivative.

Protocol 1: Synthesis of 6-Chloro-1-deazapurine

This protocol is adapted from established methods for the synthesis of imidazo[4,5-b]pyridine derivatives.

Materials:

  • 5-Bromo-2,3-diaminopyridine

  • Triethyl orthoformate

  • Polyphosphoric acid (PPA)

  • Sodium nitrite

  • Copper(I) chloride

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide

  • Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • Cyclization: A mixture of 5-bromo-2,3-diaminopyridine and a slight excess of triethyl orthoformate is heated at reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Removal of Excess Reagent: After completion, the excess triethyl orthoformate is removed under reduced pressure.

  • Ring Closure: The crude intermediate is added to polyphosphoric acid and heated at 150-160 °C for 2-3 hours to effect ring closure.

  • Work-up: The reaction mixture is cooled and carefully poured onto crushed ice. The resulting solution is neutralized with a concentrated sodium hydroxide solution, leading to the precipitation of 6-bromo-1-deazapurine. The precipitate is collected by filtration, washed with water, and dried.

  • Conversion to 6-Chloro Derivative (Sandmeyer Reaction): The 6-bromo-1-deazapurine is diazotized using sodium nitrite in concentrated hydrochloric acid at 0-5 °C. The resulting diazonium salt is then added to a solution of copper(I) chloride in concentrated hydrochloric acid.

  • Isolation and Purification: The reaction mixture is stirred at room temperature for 1-2 hours and then neutralized. The product is extracted with ethyl acetate, and the organic layer is dried over anhydrous sodium sulfate. The solvent is evaporated, and the crude product is purified by column chromatography on silica gel to afford 6-chloro-1-deazapurine.

Glycosylation: The Vorbrüggen Reaction

The Vorbrüggen glycosylation is a powerful and widely used method for the formation of N-glycosidic bonds.[2] It involves the reaction of a silylated heterocyclic base with a protected sugar acetate in the presence of a Lewis acid catalyst.[2]

Diagram 1: The Vorbrüggen Glycosylation Workflow

Vorbruggen_Glycosylation cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products Base 6-Chloro-1-deazapurine SilylatingAgent Silylating Agent (e.g., HMDS, BSA) Base->SilylatingAgent Silylation Sugar Protected Sugar (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose) LewisAcid Lewis Acid (e.g., TMSOTf) Sugar->LewisAcid Activation ProtectedNucleoside Protected Nucleoside Analog LewisAcid->ProtectedNucleoside Coupling Solvent Anhydrous Solvent (e.g., Acetonitrile)

Caption: Workflow of the Vorbrüggen Glycosylation Reaction.

Protocol 2: Vorbrüggen Glycosylation of 6-Chloro-1-deazapurine

Materials:

  • 6-Chloro-1-deazapurine

  • 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (or other suitable protected sugar)

  • N,O-Bis(trimethylsilyl)acetamide (BSA) or Hexamethyldisilazane (HMDS)

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

  • Anhydrous acetonitrile

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Silylation of the Heterocycle: To a suspension of 6-chloro-1-deazapurine in anhydrous acetonitrile, add BSA or HMDS. The mixture is heated at reflux under an inert atmosphere (e.g., argon or nitrogen) until a clear solution is obtained, indicating the formation of the silylated base.

  • Glycosylation Reaction: Cool the solution to room temperature and add 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose. Then, add TMSOTf dropwise at 0 °C. The reaction mixture is then stirred at room temperature or slightly elevated temperature (e.g., 60 °C) for several hours. Monitor the reaction progress by TLC.

  • Quenching and Work-up: After completion, the reaction is quenched by the addition of a saturated aqueous sodium bicarbonate solution. The mixture is then extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of hexane and ethyl acetate) to yield the protected 6-chloro-1-deazapurine nucleoside.

Final Modifications and Deprotection

The final steps involve the conversion of the 6-chloro group to a 6-hydroxy group and the removal of the protecting groups from the sugar moiety.

Protocol 3: Conversion to 6-Hydroxy and Deprotection

Materials:

  • Protected 6-chloro-1-deazapurine nucleoside

  • Sodium methoxide (NaOMe) in methanol

  • Ammonia in methanol (saturated solution)

  • Dowex-50 (H+ form) resin

  • Methanol

  • Dichloromethane

Procedure:

  • Hydrolysis of the 6-Chloro Group: The protected 6-chloro-1-deazapurine nucleoside is dissolved in a solution of sodium methoxide in methanol and heated at reflux. This step can also be performed with aqueous sodium hydroxide. The reaction progress is monitored by TLC.

  • Deprotection of the Sugar Moiety: After the conversion of the 6-chloro group is complete, the reaction mixture is cooled, and a saturated solution of ammonia in methanol is added. The mixture is stirred at room temperature in a sealed vessel overnight to remove the benzoyl protecting groups.

  • Neutralization and Purification: The reaction mixture is neutralized with Dowex-50 (H+ form) resin. The resin is filtered off, and the filtrate is concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to afford the final 6-hydroxy-1-deazapurine nucleoside analog.

Data Presentation and Characterization

The successful synthesis of the target compound and its intermediates should be confirmed by various analytical techniques.

Table 1: Expected Characterization Data
CompoundMolecular FormulaExpected Mass (m/z) [M+H]+Key ¹H NMR Signals (δ, ppm)
6-Chloro-1-deazapurineC₆H₄ClN₃154.02Aromatic protons, NH proton
Protected 6-chloro-1-deazapurine nucleosideC₃₂H₂₅ClN₃O₇626.13Anomeric proton (H-1'), sugar protons, aromatic protons
6-Hydroxy-1-deazapurine nucleosideC₁₁H₁₃N₃O₅268.09Anomeric proton (H-1'), sugar protons, aromatic protons

Characterization Notes:

  • NMR Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation. The anomeric proton (H-1') signal in the ¹H NMR spectrum is a key indicator of the stereochemistry of the glycosidic bond. For β-nucleosides, this signal typically appears as a doublet with a coupling constant of around 3-8 Hz.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the synthesized compounds.

Experimental Workflow Diagram

Diagram 2: Overall Synthetic Pathway

Synthetic_Pathway Start 5-Bromo-2,3-diaminopyridine Intermediate1 6-Bromo-1-deazapurine Start->Intermediate1 Cyclization Intermediate2 6-Chloro-1-deazapurine Intermediate1->Intermediate2 Sandmeyer Reaction Intermediate3 Protected 6-Chloro-1-deazapurine Nucleoside Intermediate2->Intermediate3 Vorbrüggen Glycosylation Intermediate4 Protected 6-Hydroxy-1-deazapurine Nucleoside Intermediate3->Intermediate4 Hydrolysis FinalProduct 6-Hydroxy-1-deazapurine Nucleoside Analog Intermediate4->FinalProduct Deprotection

Caption: Synthetic pathway for 6-hydroxy-1-deazapurine nucleoside analogs.

Conclusion and Future Perspectives

The protocols outlined in this guide provide a reliable and adaptable framework for the synthesis of 6-hydroxy-1-deazapurine nucleoside analogs. The modular nature of this synthetic route allows for the introduction of various sugar moieties and further modifications to the heterocyclic core, enabling the creation of a diverse library of compounds for biological screening. Future work could focus on the development of more convergent synthetic strategies and the exploration of enzymatic methods for glycosylation to enhance stereoselectivity and overall efficiency.

References

  • Cristalli, G., et al. (1990). Purine and 1-deazapurine ribonucleosides and deoxyribonucleosides: synthesis and biological activity. Journal of Medicinal Chemistry, 33(6), 1721-1727. [Link]

  • Vorbrüggen, H., Krolikiewicz, K., & Bennua, B. (1981). Nucleoside Synthesis, XXXII. A New, Simple Synthesis of 2-Deoxy-β-D-ribofuranosides. Chemische Berichte, 114(4), 1234-1255. [Link]

  • Pudlo, M., et al. (2015). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 20(9), 17334-17381. [Link]

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. John Wiley & Sons. [Link]

  • Keyzers, R. A., et al. (2023). Nucleoside Analogs: A Review of Its Source and Separation Processes. Molecules, 28(20), 7081. [Link]

  • Bruker. (n.d.). NMR characterization of oligonucleotides and peptides. [Link]

  • Dudley, E., et al. (2021). Application of Mass Spectrometry for Analysis of Nucleobases, Nucleosides and Nucleotides in Tea and Selected Herbs: A Critical Review of the Mass Spectrometric Data. Molecules, 26(16), 4946. [Link]

Sources

Application Note: In Vitro Kinase Inhibition Assays for Imidazo[4,5-b]pyridin-6-ol Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scaffold Analysis

The imidazo[4,5-b]pyridine scaffold is a privileged structure in medicinal chemistry, recognized for its ability to mimic the purine ring of ATP. This allows it to function as a potent ATP-competitive inhibitor across various kinase families, particularly Tyrosine Kinases (e.g., c-Met , VEGFR2 ) and Serine/Threonine Kinases (e.g., Aurora A/B , B-Raf ).

The specific imidazo[4,5-b]pyridin-6-ol derivative presents unique opportunities and challenges. The C6-hydroxyl group often serves as a critical hydrogen bond donor/acceptor or a handle for solubilizing side chains. However, this scaffold class exhibits specific physicochemical properties—such as intrinsic fluorescence and potential aggregation—that necessitate a carefully designed assay protocol.

Mechanism of Action

These inhibitors typically bind in the ATP-binding pocket (hinge region) .

  • Hinge Binding: The N3 and N4 nitrogens of the imidazo[4,5-b]pyridine core often form bidentate hydrogen bonds with the kinase hinge region (e.g., Ala213 in Aurora A).[1]

  • 6-OH Functionality: The hydroxyl group at position 6 can interact with the solvent front or specific gatekeeper residues, modulating selectivity and solubility.

Experimental Strategy: The Self-Validating System

To ensure data integrity (E-E-A-T), we utilize a Ratiometric or Luminescent Assay platform rather than simple fluorescence intensity.

  • Why? Literature indicates that imidazo[4,5-b]pyridine derivatives can exhibit intrinsic dual fluorescence in protic solvents.[2] Using a standard fluorescence intensity assay (e.g., simple FITC binding) risks high false-negative rates due to compound interference.

  • Selected Method: ADP-Glo™ Kinase Assay (Promega) or TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer).

    • Recommendation:ADP-Glo is preferred for primary screening of this scaffold because it measures ADP generation (a universal kinase product) via luminescence, avoiding the spectral overlap issues of the scaffold's fluorescence.

Signaling Pathway Context (c-Met Case Study)

Understanding the downstream effects is crucial for cellular validation.

cMet_Pathway HGF HGF (Ligand) cMet c-Met (RTK) [Target] HGF->cMet Activation Gab1 Gab1 cMet->Gab1 Phosphorylation STAT3 STAT3 (Transformation) cMet->STAT3 PI3K PI3K Gab1->PI3K RAS RAS Gab1->RAS AKT AKT (Cell Survival) PI3K->AKT MAPK MAPK/ERK (Proliferation) RAS->MAPK

Figure 1: c-Met signaling cascade. Imidazo[4,5-b]pyridin-6-ol inhibitors target the c-Met node, blocking downstream AKT and MAPK signaling.

Detailed Protocol: ADP-Glo Kinase Assay

This protocol is optimized for measuring


 values of imidazo[4,5-b]pyridin-6-ol derivatives against c-Met  or Aurora A .
A. Reagents & Preparation[3][4][5][6][7]
ComponentSpecificationNotes
Assay Buffer 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 μM DTTFresh DTT is critical. BSA prevents scaffold aggregation.
Kinase Recombinant c-Met or Aurora A (0.2–0.5 ng/µL final)Titrate per batch to ensure linear velocity.
Substrate Poly(Glu, Tyr) 4:1 (c-Met) or Kemptide (Aurora)Final conc: 0.2 mg/mL.
ATP Ultra-pure ATPUse at

apparent (typically 10–50 µM).
Inhibitor Imidazo[4,5-b]pyridin-6-ol analogsDissolve in 100% DMSO to 10 mM stock.
B. Compound Handling (Critical Step)

Imidazo[4,5-b]pyridines are hydrophobic.

  • Serial Dilution: Prepare 3-fold serial dilutions in 100% DMSO (10 points).

  • Intermediate Dilution: Dilute 1:25 into Assay Buffer lacking ATP/Enzyme to create a 4x working solution (4% DMSO).

    • Why? Direct addition of 100% DMSO to the enzyme solution can cause precipitation or denaturation. This step ensures the final DMSO concentration in the assay is 1%.

C. Assay Workflow

Assay_Workflow Step1 1. Compound Prep (Serial Dilution) Step2 2. Enzyme Addition (10 min Pre-incubation) Step1->Step2 Step3 3. Reaction Start (+ ATP/Substrate) Step2->Step3 Step4 4. ADP-Glo Reagent (40 min, Deplete ATP) Step3->Step4 Step5 Step5 Step4->Step5 Step6 6. Read Luminescence (Integration: 0.5-1s) Step5->Step6

Figure 2: Step-by-step workflow for the ADP-Glo biochemical assay.

Step-by-Step Procedure:

  • Plate Setup: Use white, low-volume 384-well plates (e.g., Corning 4513).

  • Inhibitor Addition: Add 2.5 µL of 4x Compound solution to experimental wells.

    • Controls: Add 2.5 µL 4% DMSO to "High Control" (Enzyme + Substrate) and "Low Control" (No Enzyme) wells.

  • Enzyme Addition: Add 2.5 µL of 4x Kinase solution.

    • CRITICAL: Incubate for 10-15 minutes at RT. This allows the inhibitor to access the ATP pocket (on/off rate equilibration) before competition with ATP begins.

  • Reaction Initiation: Add 5 µL of 2x ATP/Substrate mix. Total volume = 10 µL.

  • Incubation: Seal plate and incubate at RT for 60 minutes (ensure reaction remains in linear phase, <15% substrate conversion).

  • Termination (Step 1): Add 10 µL ADP-Glo™ Reagent . Incubate 40 min.

    • Mechanism:[3][4] Terminates kinase reaction and depletes remaining ATP.

  • Detection (Step 2): Add 20 µL Kinase Detection Reagent . Incubate 30 min.

    • Mechanism:[3][4] Converts generated ADP back to ATP, which drives Luciferase to produce light.

  • Measurement: Read Luminescence (RLU).

Data Analysis & Interpretation

Calculation
  • Normalize Data: Calculate % Inhibition for each well:

    
    
    
  • Curve Fitting: Plot % Inhibition (y-axis) vs. log[Compound] (x-axis). Fit using a non-linear regression (4-parameter logistic equation):

    
    
    
Validation Criteria (Self-Validating)
  • Z-Factor: Must be

    
     for the assay to be considered robust.
    
  • Hill Slope: Should be approximately -1.0.

    • Slope < -1.5: Suggests aggregation or non-specific inhibition (common with flat aromatic scaffolds like imidazopyridines). Action: Add 0.01% Triton X-100 to buffer.

    • Slope > -0.7: Suggests negative cooperativity or solubility limits.

Troubleshooting & Optimization

IssueProbable CauseSolution
High Background Signal ATP contamination or incomplete depletion.Ensure ADP-Glo Reagent incubation is full 40 min. Use Ultra-Pure ATP.
Steep Hill Slope (>2.0) Compound Aggregation (Colloidal formation).Add 0.01% Triton X-100 or CHAPS to assay buffer.
Low Potency (

Shift)
High ATP concentration.Ensure ATP concentration is at or below

. Imidazo[4,5-b]pyridines are ATP-competitive; high ATP outcompetes them.
Fluorescence Interference Intrinsic fluorescence of scaffold.Switch from fluorescence-based assays (FP/FRET) to Luminescence (ADP-Glo) or Mobility Shift (Caliper) assays.

References

  • Bavetsias, V., et al. (2010). "Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor." Journal of Medicinal Chemistry.

  • Cui, J. J., et al. (2014). "Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[1,2,3]triazolo[4,5-b]pyrazine (Volitinib) as a Highly Potent and Selective c-Met Inhibitor."[5] Journal of Medicinal Chemistry.

  • Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual."

  • Reaction Biology. "Kinase Assays: Radiometric vs. Fluorescence."

  • Ma, H., et al. (2021). "Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls." International Journal of Molecular Sciences.

Sources

Crystallization techniques for 3H-Imidazo[4,5-b]pyridin-6-ol complexes

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Crystallization Techniques for 3H-Imidazo[4,5-b]pyridin-6-ol Complexes

Executive Summary & Scientific Rationale

The This compound scaffold represents a critical bioisostere of purine, widely utilized in the development of kinase inhibitors and anticancer therapeutics. However, its crystallization—particularly as multi-component complexes (salts, co-crystals, or coordination complexes)—presents distinct challenges due to:

  • Tautomeric Ambiguity: The imidazole ring exists in equilibrium between the 1H and 3H tautomers, complicating lattice energy prediction.

  • Solubility Profile: The fused heterocyclic core confers high lattice energy and poor solubility in standard organic solvents, often leading to rapid precipitation (amorphous) rather than controlled nucleation.

  • Competing H-Bond Motifs: The C6-hydroxyl group acts as a strong donor/acceptor, competing with the imidazole NH (donor) and pyridine N (acceptor) for supramolecular synthons.

This guide details high-fidelity protocols for generating single crystals of this compound complexes, prioritizing Vapor Diffusion and Liquid-Assisted Grinding (LAG) to overcome kinetic trapping.

Physicochemical Profiling & Solvent Selection

Before initiating crystallization, the solute interactions must be mapped. The 6-ol derivative possesses three critical sites for complexation:

  • Site A (Pyridine N): Strong H-bond acceptor (pKa ~3-4 for conjugate acid). Target for strong acids (Salts).

  • Site B (Imidazole NH): H-bond donor. Target for carbonyl/carboxylate acceptors (Co-crystals).

  • Site C (C6-Hydroxyl): Amphoteric H-bond donor/acceptor. Critical for forming supramolecular chains.

Solvent Compatibility Matrix:

Solvent Class Examples Solubility Role in Crystallization
Primary Solvents DMSO, DMF, DMAc High Dissolution of the heterocyclic core.
Moderators Methanol, Ethanol, TFE Moderate Used to tune polarity and supersaturation.
Anti-Solvents Water, Acetonitrile, Et2O Low Driving force for nucleation (Vapor Diffusion).

| Complexing Agents | Carboxylic acids, Amides | Variable | Co-formers for co-crystal stabilization. |

Experimental Workflows

Workflow A: Solid-Form Screening (Liquid-Assisted Grinding)

Best for: Rapidly identifying viable co-crystal/salt formers before growing single crystals.

Protocol:

  • Stoichiometry: Weigh this compound (0.1 mmol) and the co-former (e.g., fumaric acid, nicotinamide) in a 1:1 molar ratio.

  • Grinding: Place in a stainless steel milling jar with two 5mm stainless steel balls.

  • Solvent Addition: Add 10 µL of Methanol or DMF (solvent drop acts as a catalyst for molecular rearrangement).

  • Energy Input: Grind at 30 Hz for 20 minutes using a vibratory ball mill.

  • Analysis: Analyze the resulting powder via PXRD. New peaks indicate complex formation.

Workflow B: Single Crystal Growth (Sitting Drop Vapor Diffusion)

Best for: Obtaining X-ray quality crystals of complexes with poor solubility.

Mechanism: Slow diffusion of a volatile anti-solvent (reservoir) into a solution drop reduces solubility gradually, promoting high-quality nucleation over amorphous precipitation.

Step-by-Step Protocol:

  • Preparation of Stock Solution:

    • Dissolve 10 mg of this compound in 100 µL of DMSO. Slight heating (40°C) may be required.

    • Dissolve the co-former (1.1 equivalents) in the same solution. Filter through a 0.22 µm PTFE syringe filter to remove dust nuclei.

  • Plate Setup:

    • Use a standard 24-well crystallization plate (e.g., Hampton Research VDX).

    • Reservoir: Fill the well with 500 µL of the Anti-Solvent (e.g., Acetonitrile or Methanol/Water 50:50).

  • Drop Deposition:

    • Place a crystallization bridge or cover slip over the well.

    • Pipette 2 µL of the Stock Solution onto the center of the cover slip.

    • Add 1 µL of the Reservoir Solution to the drop (initial nucleation trigger).

  • Sealing:

    • Seal the well airtight with vacuum grease and a glass cover slide.

  • Incubation:

    • Store at 20°C in a vibration-free environment.

    • Observation: Crystals typically appear within 3–14 days.

Visualization of Crystallization Logic

The following diagram illustrates the decision matrix for selecting the crystallization technique based on the target complex type.

CrystallizationWorkflow Start Target: this compound Complex SolubilityCheck Check Solubility in MeOH/EtOH Start->SolubilityCheck HighSol Soluble (>10 mg/mL) SolubilityCheck->HighSol LowSol Insoluble/Sparingly Soluble SolubilityCheck->LowSol MethodA Method A: Slow Evaporation (Good for Salts) HighSol->MethodA Simple Salts MethodB Method B: Reactive Crystallization (Heat + Cool) LowSol->MethodB Metal Complexes MethodC Method C: Vapor Diffusion (Sitting Drop - DMSO/MeCN) LowSol->MethodC Co-crystals / Neutral Screening Screening Phase (LAG) MethodA->Screening Verify Phase MethodB->Screening MethodC->Screening

Figure 1: Decision tree for selecting crystallization methodologies based on solubility profiles.

Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
Oiling Out Phase separation occurs before crystallization due to rapid supersaturation.Switch to Vapor Diffusion . Reduce the concentration of the stock solution. Add a "seed" crystal if available.
Precipitation Nucleation rate is too high (kinetic product).Reduce the anti-solvent diffusion rate (use a smaller reservoir volume or less volatile anti-solvent like Isopropanol).
No Crystals System is undersaturated or metastable zone is too wide.Increase solute concentration. Scratch the surface of the glass slide (heterogeneous nucleation).
Twinning Crystal growth is too fast or multiple nuclei merged.Lower the temperature to 4°C to slow diffusion kinetics.

References

  • Bembalkar, S. R., et al. (2017). "Synthesis of 3H-imidazo[4,5-b]pyridine with evaluation of their anticancer and antimicrobial activity." European Journal of Chemistry.[1] 1[2][3][4]

  • Sebbar, N. K., et al. (2022). "New Imidazo[4,5-b]pyridine Derivatives: Synthesis, Crystal Structures, Hirshfeld Surface Analysis." Journal of Chemical Technology and Metallurgy. Link

  • Boček, I., et al. (2021). "Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines." Molecules. 5

  • PubChem. "Imidazo[4,5-b]pyridine Compound Summary." National Library of Medicine. 6[1][2][4]

Sources

Illuminating the Cellular World: A Guide to 6-Hydroxyimidazopyridine Fluorescent Probes for Advanced Cellular Imaging

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 6-hydroxyimidazopyridine derivatives as fluorescent probes for cellular imaging. This guide delves into the unique fluorescence properties of these compounds, provides detailed protocols for their use in live and fixed-cell imaging, and explores the underlying mechanisms that govern their utility in visualizing cellular structures and processes.

Introduction: The Rise of Imidazopyridines in Cellular Imaging

The imidazopyridine scaffold has emerged as a versatile and promising platform in the development of fluorescent probes for biological applications.[1] Different classes of imidazopyridines, including Imidazo[1,2-a]pyridine, Imidazo[1,5-a]pyridine, and Imidazo[4,5-b]pyridine, have demonstrated significant potential in various fields such as optoelectronics and metal ion detection.[1] Their application in cellular imaging is particularly noteworthy, owing to their favorable photophysical properties and amenability to chemical modification.[1] The introduction of a hydroxyl group at the 6-position of the imidazopyridine core can impart unique fluorescence characteristics, making these derivatives particularly well-suited for advanced cellular imaging techniques.

Unveiling the Fluorescence Properties of 6-Hydroxyimidazopyridines

The fluorescence of 6-hydroxyimidazopyridine derivatives is governed by a fascinating photophysical phenomenon known as Excited State Intramolecular Proton Transfer (ESIPT). Upon excitation, a proton is transferred from the hydroxyl group to a nitrogen atom within the imidazopyridine ring system. This process leads to the formation of a transient tautomer with a distinct electronic configuration, which then fluoresces. A key advantage of ESIPT-based fluorophores is their exceptionally large Stokes shift, the difference between the excitation and emission maxima. This large separation minimizes self-quenching and reduces background interference, leading to a higher signal-to-noise ratio in imaging experiments.

The photophysical properties of these probes can be finely tuned by modifying the substituents on the imidazopyridine core. This allows for the development of a palette of probes with varying excitation and emission wavelengths, quantum yields, and environmental sensitivities.

Table 1: Representative Photophysical Properties of 6-Hydroxyimidazopyridine Derivatives

DerivativeExcitation Max (nm)Emission Max (nm)Stokes Shift (nm)Quantum Yield (Φ)Solvent
HIP-Br 350430 and 59880 and 2480.091 and 0.057THF
Compound 6c Not Specified511Not Specified0.039Crystalline
Compound 6f Not Specified525Not Specified0.034Crystalline

Note: Data is compiled from various sources and represents a selection of reported values. Actual properties may vary depending on the specific molecular structure and solvent conditions.[2][3]

The Role of the 6-Hydroxy Group: A Deeper Dive

The presence of the 6-hydroxy group is instrumental in the unique fluorescence properties of these probes. As mentioned, it is the key participant in the ESIPT process, which is responsible for the large Stokes shift and often results in dual emission bands. The hydroxyl group can also influence the probe's solubility, membrane permeability, and potential for targeted interactions within the cell. The local environment surrounding the hydroxyl group, such as solvent polarity and hydrogen bonding interactions, can significantly impact the efficiency of ESIPT and thus the fluorescence output. This sensitivity can be harnessed to develop probes that report on specific intracellular environments.

Protocols for Cellular Imaging with 6-Hydroxyimidazopyridine Probes

The following protocols provide a framework for the successful application of 6-hydroxyimidazopyridine probes in both live and fixed-cell imaging. It is important to note that optimal conditions, such as probe concentration and incubation time, may need to be determined empirically for each specific cell type and experimental setup.

Probe Preparation
  • Stock Solution Preparation: Prepare a stock solution of the 6-hydroxyimidazopyridine probe in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO) or ethanol. A typical stock concentration is 1-10 mM.

  • Storage: Store the stock solution at -20°C, protected from light and moisture.

Live-Cell Imaging Protocol

This protocol is designed for the dynamic visualization of cellular processes in real-time.

Materials:

  • Live cells cultured on glass-bottom dishes or coverslips

  • 6-hydroxyimidazopyridine probe stock solution

  • Appropriate cell culture medium (e.g., DMEM, RPMI)

  • Phosphate-buffered saline (PBS)

  • Confocal or fluorescence microscope equipped with appropriate filters

Procedure:

  • Cell Seeding: Seed cells on a suitable imaging substrate and allow them to adhere and grow to the desired confluency (typically 60-80%).

  • Probe Loading:

    • Dilute the 6-hydroxyimidazopyridine probe stock solution in pre-warmed cell culture medium to the desired final concentration (a starting concentration of 1-10 µM is recommended).

    • Remove the existing culture medium from the cells and replace it with the probe-containing medium.

    • Incubate the cells for 30 minutes to 3 hours at 37°C in a CO₂ incubator.[4] The optimal incubation time should be determined to achieve sufficient intracellular signal with minimal cytotoxicity.

  • Washing:

    • Gently remove the probe-containing medium.

    • Wash the cells two to three times with pre-warmed PBS or fresh culture medium to remove any unbound probe.

  • Imaging:

    • Add fresh, pre-warmed culture medium or a suitable imaging buffer to the cells.

    • Immediately image the cells using a fluorescence or confocal microscope with the appropriate excitation and emission filters for the specific probe being used.

Live_Cell_Imaging_Workflow A Seed Cells on Imaging Dish B Prepare Probe Working Solution in Media A->B C Incubate Cells with Probe (30 min - 3h) B->C D Wash Cells with PBS or Media (2-3x) C->D E Image with Fluorescence Microscope D->E

Caption: Live-cell imaging workflow.

Fixed-Cell Imaging Protocol

This protocol is suitable for high-resolution imaging of cellular structures and for experiments where live-cell imaging is not feasible.

Materials:

  • Cells cultured on coverslips

  • 6-hydroxyimidazopyridine probe stock solution

  • PBS

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)

  • Mounting medium with an antifade reagent

  • Fluorescence microscope

Procedure:

  • Cell Seeding and Growth: Grow cells on sterile coverslips to the desired confluency.

  • Fixation:

    • Gently wash the cells with PBS.

    • Fix the cells by incubating with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization (Optional):

    • If the target of the probe is intracellular, permeabilize the cell membranes by incubating with a permeabilization buffer for 10-15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Staining:

    • Dilute the 6-hydroxyimidazopyridine probe stock solution in PBS to the desired final concentration.

    • Incubate the fixed (and permeabilized) cells with the staining solution for 30-60 minutes at room temperature, protected from light.

  • Washing:

    • Wash the cells three times with PBS for 5 minutes each to remove unbound probe.

  • Mounting:

    • Mount the coverslips onto microscope slides using a mounting medium containing an antifade reagent.

    • Seal the edges of the coverslip with nail polish or a suitable sealant.

  • Imaging:

    • Image the slides using a fluorescence or confocal microscope.

Fixed_Cell_Imaging_Workflow A Grow Cells on Coverslips B Fix with 4% Paraformaldehyde A->B C Permeabilize (Optional) with Triton X-100 B->C D Stain with Probe (30-60 min) C->D E Wash with PBS (3x) D->E F Mount Coverslip on Slide E->F G Image with Microscope F->G

Caption: Fixed-cell imaging workflow.

Mechanism of Cellular Uptake and Localization

The cellular uptake and subsequent localization of 6-hydroxyimidazopyridine probes are influenced by their physicochemical properties, including lipophilicity, charge, and size. While the precise mechanisms are still under investigation for many derivatives, passive diffusion across the cell membrane is a likely route for many small, lipophilic probes. For charged or more hydrophilic derivatives, endocytic pathways may be involved.

The intracellular distribution of these probes can vary. Some may accumulate in specific organelles, such as the mitochondria or lysosomes, while others may show a more diffuse cytoplasmic or nuclear staining. The specific localization is dependent on the molecular structure of the probe and its interactions with intracellular components. Further research is needed to fully elucidate the uptake and localization mechanisms for this promising class of fluorophores.

Conclusion and Future Perspectives

6-Hydroxyimidazopyridine derivatives represent a powerful and versatile class of fluorescent probes for cellular imaging. Their unique photophysical properties, particularly their large Stokes shifts arising from ESIPT, offer significant advantages for high-contrast and multiplexed imaging. The protocols provided in this guide offer a solid foundation for their application in both live and fixed-cell studies. As research in this area continues, we can anticipate the development of new 6-hydroxyimidazopyridine probes with enhanced brightness, photostability, and targeting capabilities, further expanding their utility in unraveling the complexities of cellular biology and advancing drug discovery.

References

  • Data of photophysical properties of fluorophores (6a-f) (10 −5 M) in THF solvent. - ResearchGate. Available at: [Link]

  • Design, characterization and cellular uptake studies of fluorescence-labeled prototypic cathepsin inhibitors - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Synthesis and Identification of Heterocyclic Derivative from 2-amino-4-hydroxy-6-methyl pyrimidine and Study their Biological Activity - ResearchGate. Available at: [Link]

  • An ESIPT-active orange-emissive 2-(2′-hydroxyphenyl)imidazo[1,2-a]pyridine-derived chemodosimeter for turn-on detection of fluoride ions via desilylation - RSC Publishing. Available at: [Link]

  • Uptake, Distribution and Diffusivity of Reactive Fluorophores in Cells: Implications Toward Target Identification - PubMed Central. Available at: [Link]

  • Protocol for characterizing biomolecular condensates through live-cell imaging and analysis. Available at: [Link]

  • Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biologi - Impactfactor. Available at: [Link]

  • The intracellular localization of cellular uptake was determined by... - ResearchGate. Available at: [Link]

  • In Vitro and In Vivo Cell Uptake of a Cell-Penetrating Peptide Conjugated with Fluorescent Dyes Having Different Chemical Properties - MDPI. Available at: [Link]

  • Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PMC. Available at: [Link]

  • Synthesis and Characterization of Pyridine Acetohydrazide Derivative for Antimicrobial Cotton Fabric - MDPI. Available at: [Link]

  • Progress in the Development of Imidazopyridine-Based Fluorescent Probes for Diverse Applications - PubMed. Available at: [Link]

  • Protocol for live imaging of bacteria-cell interactions in genetically modified mouse small intestinal organoids - ResearchGate. Available at: [Link]

  • Uptake, distribution and diffusivity of reactive fluorophores in cells: implications toward target identification - PubMed. Available at: [Link]

  • Live-cell imaging - Protocols.io. Available at: [Link]

  • Synthesis of 4,6-diphenyl-3-cyanopyridine derivatives based on 3D-QSAR: unveiling their potential as survivin inhibitors - PubMed. Available at: [Link]

  • Lecture 05_6D imaging, live cell imaging, time lapse imaging - YouTube. Available at: [Link]

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Troubleshooting & Optimization

Resolving solubility issues with 3H-Imidazo[4,5-b]pyridin-6-ol in cell culture

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Resolving Solubility Challenges in Cell Culture Applications

Welcome to the technical support guide for 3H-Imidazo[4,5-b]pyridin-6-ol and its derivatives. As Senior Application Scientists, we understand that unlocking the full potential of novel compounds is often preceded by the fundamental challenge of getting them into solution. This is particularly true for heterocyclic compounds like the imidazo[4,5-b]pyridine family, which are of significant interest for their therapeutic potential but often exhibit poor aqueous solubility.[1][2]

This guide is designed to provide you with not just protocols, but the underlying scientific principles to troubleshoot and resolve solubility issues, ensuring the integrity and reproducibility of your experiments.

Section 1: Foundational Knowledge & Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling of this compound.

Q1: What is this compound, and why is it difficult to dissolve in aqueous solutions?

A: this compound belongs to the imidazopyridine class of heterocyclic compounds, which are structurally similar to purines and are being investigated for a range of biological activities, including as anticancer and antimicrobial agents.[3][4][5] Its structure, featuring a fused aromatic ring system, is planar and relatively rigid. This allows for strong intermolecular stacking in its solid (crystalline) form. To dissolve the compound, solvent molecules must overcome the high crystal lattice energy holding the molecules together. Water, while a polar solvent, is often not sufficient to break these interactions, leading to poor aqueous solubility.

Q2: What is the first solvent I should try to prepare a stock solution?

A: For initial attempts, Dimethyl Sulfoxide (DMSO) is the recommended starting solvent. DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds.[6] It is a standard solvent in drug discovery and cell biology for creating high-concentration stock solutions that can be serially diluted into aqueous cell culture media.

Q3: I've dissolved my compound in 100% DMSO. What is the maximum final concentration of DMSO I can safely use on my cells?

A: This is a critical question, as DMSO itself can impact cell health and experimental outcomes. While cell line sensitivity varies, a widely accepted "safe" final concentration of DMSO in your culture medium is ≤0.1% (v/v) .[7] Some robust cell lines may tolerate up to 0.5%, but concentrations of 1% and higher are frequently reported to have toxic effects.[7][8] It is imperative to determine the specific tolerance of your cell line and to always include a vehicle control (media with the same final DMSO concentration as your experimental wells) to differentiate compound effects from solvent effects.

Section 2: Troubleshooting Guide for Cell Culture Applications

This section provides in-depth, scenario-based troubleshooting for researchers encountering specific solubility problems.

Q4: My compound dissolves in DMSO, but it precipitates immediately when I add it to my cell culture medium. What is happening?

A: This phenomenon, known as "crashing out," is the most common solubility issue. It occurs because the compound is highly soluble in 100% DMSO but poorly soluble in the overwhelmingly aqueous environment of your cell culture medium. When you add the DMSO stock to the medium, the local solvent environment rapidly shifts from organic to aqueous, causing the compound to exceed its solubility limit and precipitate.

Solution: The key is to avoid shocking the compound with a sudden, drastic change in solvent polarity.

  • Serial Dilution: Instead of adding a small volume of high-concentration stock directly to a large volume of medium, perform an intermediate dilution step in medium. For example, add your 100 mM DMSO stock to a small volume of medium to make a 1 mM intermediate stock, vortex immediately, and then use this to prepare your final concentrations.

  • Vortexing During Addition: When adding the stock solution to the medium, vortex or pipette-mix the medium simultaneously. This rapid dispersion helps to prevent the formation of localized high concentrations that can initiate precipitation.[9]

  • Pre-warming the Medium: Having the cell culture medium at 37°C can slightly increase the solubility of some compounds compared to room temperature or 4°C.

Q5: I need to achieve a high final concentration in my experiment, but even with careful dilution, the compound precipitates. What are my options?

A: If you are limited by the 0.1%-0.5% final DMSO concentration and still observe precipitation, you must explore other properties of the molecule. This compound is an amphoteric molecule, meaning it has both acidic (the -OH group) and basic (the nitrogen atoms in the rings) properties. This is the key to enhancing its solubility.

Solution: pH Modification to Promote Salt Formation.

The principle here is to ionize the molecule. Ionized species are almost always more water-soluble than their neutral counterparts.[10][11] By adjusting the pH, you can protonate or deprotonate the functional groups, effectively turning the compound into a salt in situ.

  • Acidic Conditions (to protonate basic nitrogens): Prepare a stock solution in a dilute acid like 10-20 mM HCl. The basic nitrogen atoms on the imidazopyridine core will become protonated (e.g., N → N⁺-H), forming a hydrochloride salt. This charged species will be significantly more soluble in water.

  • Basic Conditions (to deprotonate the acidic hydroxyl): Prepare a stock solution in a dilute base like 10-20 mM NaOH. The acidic hydroxyl group will be deprotonated (R-OH → R-O⁻), forming a sodium salt. This anion will also have enhanced aqueous solubility.

Crucial Caveat: Cell culture media are buffered to maintain a physiological pH (typically 7.2-7.4).[12][13] If you add a highly acidic or basic stock solution, you will disrupt this delicate balance and harm your cells. Therefore, after dissolving the compound in an acidic or basic solution, you must neutralize the stock back to ~pH 7.4 before adding it to your cells. See the detailed protocol below.

Q6: Can I use other organic solvents or co-solvents?

A: Yes, but with caution. Solvents like ethanol and methanol can be used, but they are generally more cytotoxic than DMSO at similar concentrations.[14][15] Co-solvents like polyethylene glycol (PEG) or surfactants like Tween-80 can also be employed to create formulations, but these can have their own biological effects and may interfere with your assay.[16] For most standard cell culture experiments, optimizing DMSO or pH-based strategies is preferable.

Data Summary: Common Solvents for Cell Culture
SolventRecommended Final Conc. (v/v)ProsCons & Considerations
DMSO ≤ 0.1% (up to 0.5% for some lines)Excellent solubilizing power for diverse compounds; low volatility.[6]Can be toxic at >0.5%; may induce cell differentiation or affect gene expression.[17]
Ethanol ≤ 0.1% - 0.5%Less toxic than methanol; useful for certain compounds.Can be more cytotoxic than DMSO; volatile, which can alter concentrations.[15]
Methanol ≤ 0.1%Effective solvent.Generally considered the most toxic of the common alcohols to cells.[15]
Section 3: Detailed Experimental Protocols

These protocols provide step-by-step instructions for the most effective solubilization strategies.

Protocol 1: Standard DMSO Stock Preparation and Dilution

This protocol is the first method that should be attempted.

  • Prepare High-Concentration Stock: Weigh out your this compound and dissolve it in 100% cell culture-grade DMSO to a high concentration (e.g., 10-100 mM). Use a vortex mixer and gentle warming (37°C water bath) if needed to fully dissolve.

  • Visual Inspection: Ensure the solution is clear and free of any visible particulates.

  • Storage: Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

  • Working Dilution: a. Warm your cell culture medium to 37°C. b. To prepare your highest desired concentration (e.g., 100 µM), add the appropriate volume of DMSO stock to the pre-warmed medium while vortexing or swirling the tube. Example: To make 1 mL of a 100 µM solution from a 100 mM stock, you would add 1 µL of stock to 999 µL of medium. The final DMSO concentration would be 0.1%. c. Immediately perform serial dilutions from this solution into fresh medium to achieve your lower concentrations.

  • Vehicle Control: Prepare a parallel control by adding the same volume of pure DMSO to the medium (e.g., 1 µL of DMSO into 999 µL of medium).

Protocol 2: pH-Adjusted Aqueous Stock Preparation

Use this advanced method if the compound precipitates from a DMSO-based solution at your desired concentration.

  • Solubility Test: Place a small amount of compound into two separate tubes. To one, add 10 mM HCl. To the other, add 10 mM NaOH. Observe which condition yields a clear solution. Proceed with the condition that worked.

  • Prepare Acidic/Basic Stock: Based on the test, dissolve the compound in either 10 mM HCl or 10 mM NaOH to create a concentrated stock (e.g., 1-10 mM). Use sonication or vortexing to aid dissolution.

  • Neutralization (Critical Step): a. While stirring the acidic/basic stock solution, slowly add an equimolar equivalent of base or acid. b. If you started with 10 mM HCl, add 10 mM NaOH dropwise. c. If you started with 10 mM NaOH, add 10 mM HCl dropwise. d. Use a calibrated pH meter to monitor the pH, adjusting carefully until the solution reaches a pH of 7.2-7.6.

  • Sterilization: Filter the final, neutralized aqueous stock solution through a 0.22 µm syringe filter to ensure sterility.

  • Application: This neutralized, aqueous stock can now be added directly to your cell culture medium.

  • Vehicle Control: Prepare a vehicle control by taking the initial solvent (10 mM HCl or NaOH), neutralizing it in the same manner, and adding the same final volume to control cells.

Section 4: Visualization of Concepts and Workflows
Diagram 1: Troubleshooting Workflow for Compound Solubilization

G cluster_0 cluster_1 cluster_2 start Start: Dry Compound try_dmso 1. Prepare Stock in 100% DMSO start->try_dmso check_dmso Fully Dissolved? try_dmso->check_dmso heat_vortex Apply gentle heat (37°C) Vortex / Sonicate check_dmso->heat_vortex No dilute 2. Dilute into 37°C Culture Medium (Vortex during addition) check_dmso->dilute Yes heat_vortex->try_dmso check_precipitate Precipitation Occurs? dilute->check_precipitate success Success! Proceed with Experiment (Include Vehicle Control) check_precipitate->success No troubleshoot_hub 3. Advanced Troubleshooting check_precipitate->troubleshoot_hub Yes option_ph Use pH Modification (Protocol 2) troubleshoot_hub->option_ph option_conc Lower Final Concentration troubleshoot_hub->option_conc option_cosolvent Consider Co-solvents (e.g., PEG, Tween) troubleshoot_hub->option_cosolvent

Caption: Decision workflow for solubilizing this compound.

Diagram 2: Principle of pH-Dependent Solubility

G Neutral Neutral Form (pH ~pI) This compound (Low Aqueous Solubility) add_acid Add Acid (e.g., HCl) pH < pKa (base) Neutral->add_acid add_base Add Base (e.g., NaOH) pH > pKa (acid) Neutral->add_base Acidic Cationic Salt Form (Protonated Nitrogens) (High Aqueous Solubility) Basic Anionic Salt Form (Deprotonated Hydroxyl) (High Aqueous Solubility) add_acid->Acidic add_base->Basic

Caption: Ionization of an amphoteric compound to increase aqueous solubility.

References
  • Shelke, R. N., et al. (2017). Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. European Journal of Chemistry. Available from: [Link][3][5][18]

  • Zhang, H., et al. (2017). Design, synthesis and biological evaluation of novel 3H-imidazole [4,5-b] pyridine derivatives as selective mTOR inhibitors. Bioorganic & Medicinal Chemistry Letters. Available from: [Link][4]

  • PubChem. (n.d.). Imidazo(4,5-b)pyridine. National Center for Biotechnology Information. Available from: [Link][19]

  • Gloc, M., et al. (2021). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules. Available from: [Link][1]

  • Perin, N., et al. (2018). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Molecules. Available from: [Link][2]

  • Wikipedia. (n.d.). Dimethyl sulfoxide. Available from: [Link][6]

  • Sharma, M. (2013). Any suggestions for treating DMSO soluble compound in cell culture? ResearchGate. Available from: [Link][9]

  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. Available from: [Link][10]

  • Shayan, M., et al. (2015). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Research Journal of Pharmacognosy. Available from: [Link][14][16][20]

  • LifeTein. (2023). DMSO usage in cell culture. Available from: [Link][8]

  • Pavan, B. (2023). Why salt formation of weak acid increases the drug solubility? ResearchGate. Available from: [Link][11]

  • Capella, W. A. C., et al. (2017). Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes. Revista Brasileira de Farmacognosia. Available from: [Link][17]

  • Fike, R. (2009). Method for controlling pH, osmolality and dissolved carbon dioxide levels in a mammalian cell culture process to enhance cell viability and biologic product yield. Google Patents. Available from: [12]

  • Choudhury, B. (2015). Until what percentage does DMSO remain not toxic to cells.? ResearchGate. Available from: [Link][7]

  • Thapa, P., et al. (2020). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy. Available from: [Link][15]

  • Thermo Fisher Scientific. (2023). Lab Talk Episode #4: The importance of maintaining pH stability in cell culture. YouTube. Available from: [Link][13]

Sources

Technical Support Center: Stability & Storage of 6-Hydroxy-1-Deazapurine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

6-Hydroxy-1-deazapurine (chemically defined as 1-deazahypoxanthine or 3H-imidazo[4,5-b]pyridin-7-ol) acts as a critical scaffold in the development of nucleoside analogs and kinase inhibitors. Unlike naturally occurring purines, the substitution of the Nitrogen at position 1 with a Carbon atom significantly alters the aromatic electron distribution.

The Stability Challenge: The absence of the N1 atom eliminates a key hydrogen-bonding site and alters the pKa of the system. While this modification is chemically desirable for target specificity, it renders the compound highly susceptible to oxidative degradation via radical mechanisms and photo-oxidation. In solution, particularly in dimethyl sulfoxide (DMSO), this compound is prone to forming dimers or oxidized by-products (often yellow/brown) if exposed to atmospheric oxygen or UV light.

This guide provides a self-validating protocol to prevent these specific degradation pathways.

Mechanism of Failure: Why Oxidation Occurs

To prevent degradation, one must understand the enemy. The primary failure mode is Oxidative Radical Attack , often accelerated by hygroscopic solvents.

The Degradation Pathway

The following diagram illustrates the causality between environmental triggers and chemical failure.

OxidationMechanism Trigger Environmental Triggers (UV Light, O2, Moisture) Intermediate Radical Formation (Electron Abstraction at C2/C8) Trigger->Intermediate Initiates Solvent Solvent Factor (Wet DMSO >0.1% H2O) Solvent->Intermediate Accelerates (Proton Transfer) Product1 Oxidative Hydroxylation (+16 Da Mass Shift) Intermediate->Product1 Trapping O2 Product2 Dimerization (Precipitation/Yellowing) Intermediate->Product2 Coupling

Figure 1: Mechanistic pathway of 6-hydroxy-1-deazapurine degradation. Note that "Wet DMSO" acts as a catalyst by lowering the energy barrier for radical propagation.

Master Storage Protocol (The "Gold Standard")

Core Principle: The compound must be isolated from the "Triangle of Degradation": Oxygen, Light, and Moisture.

A. Solid State Storage (Long-Term)
  • Temperature: -20°C (Standard) or -80°C (Optimal).

  • Atmosphere: Store under Argon or Nitrogen atmosphere.

  • Container: Amber glass vials (UV protection) with Teflon-lined screw caps.

  • Desiccation: Essential. Store vials inside a secondary container (e.g., a sealed jar) containing active silica gel or molecular sieves.

B. Solution Storage (Working Stocks)

Warning: Never store this compound in aqueous buffers (PBS, Tris) for >24 hours.

ParameterRecommendationScientific Rationale
Solvent Anhydrous DMSO (≥99.9%)DMSO is hygroscopic.[1] Water uptake accelerates hydrolysis and oxidation.
Concentration 10 mM - 50 mM Higher concentrations are generally more stable than dilute solutions due to self-shielding effects.
Headspace Argon / Nitrogen Purge Displaces atmospheric

from the vial headspace before sealing.
Cycles Single-Use Aliquots Freeze-thaw cycles introduce moisture via condensation.
Vessel Polypropylene (PP) or Glass Avoid Polystyrene (PS) for long-term DMSO storage as leaching can occur.
Step-by-Step Solubilization Workflow

Workflow Start Dry Solid (Warm to RT in Desiccator) Solvent Add Anhydrous DMSO (New Bottle) Start->Solvent Dissolve Vortex/Sonicate (Min. Heat) Solvent->Dissolve Aliquot Aliquot into Amber Tubes Dissolve->Aliquot Gas Overlay with Argon Gas Aliquot->Gas Store Store at -20°C Gas->Store

Figure 2: Optimal solubilization workflow to minimize atmospheric exposure.

Troubleshooting Guide (FAQs)

Issue 1: Color Change

Q: My DMSO stock solution turned from colorless/pale yellow to dark yellow or brown. Is it still usable?

  • Diagnosis: This indicates oxidative degradation, likely forming quinone-like species or dimers.

  • Root Cause: Exposure to light or air. The "yellowing" is often a chromophore formed by extended conjugation across the deazapurine ring.

  • Action: Check purity via LC-MS. If purity is <90%, discard . The oxidation products can act as pan-assay interference compounds (PAINS).

Issue 2: Precipitation in DMSO

Q: I stored my 10 mM stock at -20°C. Upon thawing, I see crystals/precipitate.

  • Diagnosis: Water contamination (Hygroscopicity).

  • Root Cause: DMSO absorbs water from the air.[1] At -20°C, DMSO freezes. If water is present, it alters the solubility profile.[2] Repeated freeze-thaw cycles exacerbate this.

  • Action:

    • Warm the vial to 37°C and vortex vigorously.

    • If it resolubilizes, use immediately.

    • Prevention: Use single-use aliquots to avoid future freeze-thaw cycles.

Issue 3: LC-MS Impurity (M+16)

Q: I see a small peak with a mass of M+16 in my mass spec data.

  • Diagnosis: Mono-oxidation (Hydroxylation).

  • Root Cause: Reaction with singlet oxygen or hydroxyl radicals. Common in deazapurines stored in non-degassed solvents.

  • Action: This is a permanent chemical change. Purify via HPLC or re-synthesize.

Quality Control & Validation

Before using stored stocks in critical assays (e.g.,


 determination), validate integrity using this rapid check:
  • Visual Inspection: Solution must be clear and free of particulates.

  • UV-Vis Scan: Compare the

    
     to the reference standard. A bathochromic shift (red shift) often indicates oxidation.
    
  • Standard HPLC Method:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge).

    • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 10 minutes.

    • Acceptance: Purity >95% by AUC (Area Under Curve).

References

  • Compound Management & DMSO Storage

    • Waybright, T. J., et al. (2009).[3] Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. Journal of Biomolecular Screening.

  • Oxidative Mechanisms in Heterocycles

    • Cadet, J., & Wagner, J. R. (2013). DNA Oxidative Damage: Mechanisms and Biological Consequences. Cold Spring Harbor Perspectives in Biology.
  • DMSO Hygroscopicity & Stability

    • Ziath Ltd.[2] The Effects of Water on DMSO and Effective Hydration Measurement. (Technical Note detailing freezing point depression and solubility loss).

  • General Stability Guidelines

    • European Medicines Agency (EMA).[4] Guideline on Stability Testing.

Sources

Technical Support Center: A-Z Guide to Purifying Polar Imidazopyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to your dedicated resource for mastering the purification of polar imidazopyridine derivatives. This guide is structured to provide researchers, scientists, and drug development professionals with in-depth technical insights and actionable troubleshooting strategies. We move beyond simple step-by-step instructions to explain the "why" behind each experimental choice, ensuring a deeper understanding and more effective problem-solving.

Section 1: The Challenge of Polar Imidazopyridines

Imidazopyridines are a vital class of N-heterocyclic compounds, forming the backbone of numerous pharmaceuticals. However, their inherent polarity, coupled with the basicity of the nitrogen atoms, presents significant purification challenges. These properties often lead to issues such as poor retention in reversed-phase chromatography, peak tailing in normal-phase chromatography, and on-column degradation. This guide will equip you with the knowledge to navigate these complexities and achieve high-purity compounds.

Section 2: Troubleshooting Guide - A-Z

This section addresses common purification problems in a question-and-answer format, providing direct solutions to your experimental hurdles.

Q1: My highly polar imidazopyridine derivative shows little to no retention on a C18 reversed-phase column. What are my options?

A1: This is a classic problem for polar molecules. Here's a systematic approach to troubleshooting:

  • Consider an Alternative Stationary Phase: A standard C18 column is often too non-polar to retain highly polar compounds. Consider switching to a column with a more polar stationary phase.[1][2] Options include polar-embedded phases or a polar-copolymerized C18 column.[2]

  • Employ Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent technique for separating and purifying polar compounds that exhibit poor retention in reversed-phase chromatography.[3][4] It typically uses a polar stationary phase (like silica, diol, or amine) with a mobile phase consisting of a high concentration of a water-miscible organic solvent (like acetonitrile) and a small amount of aqueous solvent.[3][4]

  • Supercritical Fluid Chromatography (SFC): SFC can offer improved retention of hydrophilic compounds, especially when using a polar stationary phase.[5]

Q2: I'm observing significant peak tailing for my imidazopyridine derivative during normal-phase chromatography on silica gel. How can I improve the peak shape?

A2: Peak tailing with basic compounds like imidazopyridines on silica gel is primarily due to strong interactions between the basic nitrogen atoms of your compound and acidic silanol groups on the silica surface.[1] Here’s how to mitigate this:

  • Add a Basic Modifier to the Mobile Phase: Incorporating a small amount of a competing base, such as triethylamine (TEA) or pyridine (typically 0.1-1%), into your mobile phase can neutralize the acidic silanol sites, leading to improved peak symmetry.[1][6][7]

  • Use a Deactivated Stationary Phase: Consider using an alternative, less acidic stationary phase like neutral or basic alumina, or a bonded silica phase such as diol or amine.[6][7] You can also deactivate the silica gel by pre-treating the packed column with a solvent system containing a small amount of a base like triethylamine.[7]

Q3: My compound seems to be degrading on the silica gel column during flash chromatography. What's happening and how can I prevent it?

A3: The acidic nature of standard silica gel can cause the degradation of sensitive compounds.[8] Here are some strategies to overcome this:

  • Deactivate the Silica Gel: Before loading your sample, flush the column with your elution solvent containing 1-3% triethylamine to neutralize the acidic sites.[7]

  • Switch to a Different Stationary Phase: As mentioned before, using a less acidic stationary phase like alumina can prevent degradation.[7]

  • Consider Reversed-Phase Flash Chromatography: If your compound has some hydrophobic character, reversed-phase flash chromatography can be a viable alternative.

Q4: I'm struggling to achieve good separation between my target compound and a closely eluting impurity. What can I do to improve resolution?

A4: Improving resolution requires a multi-faceted approach:

  • Optimize the Mobile Phase: Systematically vary the solvent strength and selectivity. For instance, in normal-phase chromatography, you could try different solvent systems like ethyl acetate/hexane or dichloromethane/methanol.[6] Adding a small amount of a third solvent can sometimes dramatically alter selectivity.

  • Change the Stationary Phase: Switching to a column with a different chemistry (e.g., from a C18 to a phenyl-hexyl or cyano column in reversed-phase) can change the interaction mechanism and improve separation.[1]

  • Adjust the pH of the Mobile Phase (for Reversed-Phase): Small changes in the mobile phase pH can alter the ionization state of your compound and impurities, which can significantly impact their retention and selectivity.[1]

  • Decrease the Particle Size of the Stationary Phase: Using columns with smaller particles (e.g., transitioning from a 5 µm to a sub-2 µm particle column in HPLC/UHPLC) increases column efficiency and can lead to better resolution, but this will also increase backpressure.[1]

Section 3: Method Development & Optimization Strategies

Proactive method development is key to avoiding purification headaches. The following workflow provides a systematic approach.

Caption: A systematic workflow for purification method development.

Section 4: Data-Driven Decisions: Solvent and Column Selection

The tables below provide a starting point for your method development.

Table 1: Recommended Chromatography Techniques for Polar Imidazopyridine Derivatives

TechniqueStationary Phase ExamplesMobile Phase ConsiderationsBest For
Reversed-Phase (RP) Polar-Embedded C18, Phenyl-Hexyl, CyanoAqueous buffers with acetonitrile or methanol. Use of ion-pairing agents can be beneficial.Moderately polar compounds.
Normal-Phase (NP) Silica, Alumina, Diol, AminoHexane/Ethyl Acetate, Dichloromethane/Methanol. Addition of a basic modifier (e.g., TEA) is often necessary.Less polar to moderately polar compounds. Can be challenging for very polar compounds.
HILIC Silica, Amide, DiolHigh organic (typically acetonitrile) with a small amount of aqueous buffer.Highly polar and hydrophilic compounds.[3][4]
SFC Various, including polar phases like silica and diolSupercritical CO2 with a polar co-solvent (e.g., methanol).A "green" alternative that can be effective for a range of polarities.[5]

Table 2: Common Mobile Phase Modifiers and Their Functions

ModifierTypical ConcentrationFunction
Triethylamine (TEA) 0.1 - 1% in NP; 5-10 mM in RPMasks acidic silanol groups to reduce peak tailing of basic analytes.[1][6][7]
Formic Acid / Acetic Acid 0.1% in RPSuppresses ionization of acidic compounds and can improve peak shape.
Ammonium Formate / Acetate 10 - 20 mM in RPProvides buffering capacity and can improve peak shape and MS sensitivity.
Section 5: Experimental Protocols

Protocol 1: Generic HILIC Method for Highly Polar Imidazopyridine Derivatives

  • Column: Select a HILIC column (e.g., silica, amide, or diol chemistry).

  • Mobile Phase A: 95:5 Acetonitrile:Water with 10 mM Ammonium Formate.

  • Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Formate.

  • Gradient: Start with a high percentage of Mobile Phase A (e.g., 95-100%) and gradually increase the percentage of Mobile Phase B over 10-20 minutes.

  • Equilibration: Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each injection.

  • Sample Preparation: Dissolve the sample in the initial mobile phase or a solvent with a similar or weaker elution strength to avoid peak distortion.[9]

Protocol 2: Deactivation of a Silica Gel Column for Flash Chromatography

  • Pack the Column: Dry pack the column with silica gel.[7]

  • Prepare Deactivating Solvent: Prepare a solvent mixture identical to your initial elution solvent but with the addition of 1-2% triethylamine.[7]

  • Flush the Column: Flush the packed column with 2-3 column volumes of the deactivating solvent.[7]

  • Equilibrate: Flush the column with 2-3 column volumes of your initial elution solvent (without triethylamine) to remove excess base.[7]

  • Load Sample: Your column is now ready for sample loading.

Section 6: Logical Relationships in Troubleshooting

The following diagram illustrates the decision-making process when encountering common purification issues.

TroubleshootingLogic start Start Purification issue Identify Issue Peak Tailing Poor Resolution No Retention start->issue tailing_solutions Solutions for Tailing Add Basic Modifier Change to Alumina/Diol Deactivate Silica issue:t->tailing_solutions resolution_solutions Solutions for Resolution Optimize Mobile Phase Change Stationary Phase Adjust pH (RP) Decrease Particle Size issue:r->resolution_solutions retention_solutions Solutions for No Retention Switch to HILIC/SFC Use Polar-Embedded RP Column Ion-Pairing Agents issue:n->retention_solutions success Successful Purification tailing_solutions->success resolution_solutions->success retention_solutions->success

Caption: A decision tree for troubleshooting common purification problems.

References

  • Benchchem. (n.d.). Technical Support Center: Refining Purification Techniques for Polar Imidazole Derivatives.
  • ResearchGate. (2016). How do we purify a polar compound having antioxidant property?
  • Benchchem. (2025). How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications.
  • Benchchem. (n.d.). Technical Support Center: Purification of Imidazole Derivatives.
  • HPLC Troubleshooting Guide. (n.d.).
  • Agilent. (n.d.). GPC/SEC Troubleshooting and Good Practice.
  • Benchchem. (n.d.). Technical Support Center: Chromatographic Purification of Pyridine Derivatives.
  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography.
  • ResearchGate. (2025). Retention mechanisms of imidazoline and piperazine-related compounds in non-aqueous hydrophilic interaction and supercritical fluid chromatography based on chemometric design and analysis.
  • BioPharma Services. (n.d.). BA Method Development: Polar Compounds.
  • Benchchem. (n.d.). Troubleshooting guide for the purification of polar quinoline compounds.
  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
  • Biotage. (2023). What can I use to purify polar reaction mixtures?
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
  • PubMed. (n.d.). Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column.

Sources

Technical Support Center: Controlling Tautomerism in 6-Hydroxyimidazopyridines

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Current Load: Normal Subject: Troubleshooting Prototropic Equilibria & "Pseudo-Keto" Forms Reference ID: TSC-6HIP-2024

Executive Summary

Welcome to the technical support hub for 6-hydroxyimidazo[1,2-a]pyridine derivatives. Unlike the 2- or 3-hydroxy isomers, which undergo classic keto-enol tautomerism involving the imidazole ring, the 6-hydroxy isomer (located on the pyridine ring) presents a unique challenge: Phenol-Quinonoid Zwitterion Equilibrium .

While often colloquially referred to as "keto-enol" tautomerism by medicinal chemists, this is strictly a prototropic equilibrium between the neutral phenolic form and the zwitterionic (NH⁺/O⁻) species. This equilibrium dictates solubility, membrane permeability (PAMPA/Caco-2), and ligand-target binding kinetics.

Module 1: Diagnostic Troubleshooting

Use this guide to identify which species is dominating your current experimental setup.

Ticket #001: "My NMR signals are broad or missing in the aromatic region."

Diagnosis: You are likely witnessing intermediate chemical exchange on the NMR time scale. The proton is shuttling between the hydroxyl group (C6-OH) and the bridgehead nitrogen (N1) at a rate comparable to the frequency difference (


) between the two states.

The Mechanism: The 6-hydroxy group acts as an electron donor. Through resonance, the electron density is pushed toward the bridgehead nitrogen (N1), increasing its basicity. In protic or wet solvents, N1 captures the phenolic proton, forming a zwitterion.

Resolution Protocol:

  • Switch Solvent: Move from DMSO-

    
     (which favors the zwitterion via H-bond acceptance) to Methanol-
    
    
    
    or Acetone-
    
    
    .
  • Temperature Variable (VT) NMR:

    • Cooling (down to -40°C): Slows the exchange, resolving distinct peaks for both the neutral and zwitterionic forms.

    • Heating (up to 60°C): Accelerates exchange, coalescing peaks into a sharp average.

  • Chemical Locking: Add 1 equivalent of TFA (forces Cationic form) or TEA (forces Anionic form) to collapse the equilibrium and sharpen peaks for structural verification.

Ticket #002: "Compound precipitates in neutral aqueous buffer (pH 7.4) but dissolves in water."

Diagnosis: This is the Isoelectric Point Trap . At neutral pH, the 6-hydroxyimidazopyridine often exists predominantly as the Zwitterion (net charge 0, but high dipole moment). While zwitterions are polar, their high crystal lattice energy (due to strong intermolecular electrostatic interactions) often makes them less soluble than the ionic forms found at extreme pHs.

Resolution Protocol:

  • Formulation Adjustment: Do not rely on simple saline. Use a buffer system that moves the pH away from the pI (Isoelectric Point).

    • Target: pH < 5 (Cationic dominance) or pH > 9 (Anionic dominance) for stock solutions.

  • Cosolvent Strategy: Zwitterions are notoriously insoluble in lipophilic organic solvents and sometimes water. Use PEG-400 (20%) or Captisol® to disrupt the intermolecular lattice packing.

Module 2: Synthetic Control & Locking Strategies

How to chemically "freeze" the tautomer for SAR studies.

To determine which form binds your target, you must synthesize "locked" analogs that mimic the sterics of the tautomer without the proton transfer capability.

Desired MimicChemical ModificationElectronic Consequence
Neutral Phenol O-Methylation (6-OMe)Removes H-bond donor; prevents zwitterion formation. Maintains aromaticity.
Zwitterion (Quinonoid) N-Methylation (N1-Me)Permanently fixes the positive charge on N1. Forces the oxygen to be a ketone/anion equivalent.
Anion O-Sulfation or Phosphate Mimics the electron density of the deprotonated phenotype (common metabolic route).
Module 3: Visualizing the Pathway

The following diagram illustrates the equilibrium pathway and the "Pseudo-Keto" (Quinonoid) character that confuses detection methods.

Tautomerism Neutral Neutral Phenol Form (Lipophilic / Permeable) Dominant in: CHCl3, Non-polar Transition Proton Transfer Transition State Neutral->Transition Solvent/Heat Zwitterion Zwitterion (NH+ / O-) (High Melting Point / Low Permeability) Dominant in: Water, DMSO Transition->Zwitterion H-Bond Stabilization Quinonoid Quinonoid Resonance Form ('Pseudo-Keto' Character) Responsible for UV Red-Shift Zwitterion->Quinonoid Resonance Contribution

Caption: Fig 1. The prototropic equilibrium of 6-hydroxyimidazo[1,2-a]pyridine. The Zwitterion is often mistaken for a keto-tautomer due to its quinonoid resonance contribution.

Module 4: Experimental FAQ

Q: Why does my LC-MS show a "dimer" peak? A: 6-hydroxyimidazopyridines are prone to oxidative coupling . The zwitterionic form has high electron density at the C-5 and C-3 positions. In the presence of air and light, they can form radical intermediates that couple to form biphenyl-like dimers.

  • Fix: Always include 0.1% Ascorbic Acid or BHT in your LC-MS solvents and store samples in amber vials under Argon.

Q: Can I use UV-Vis to determine the ratio of forms? A: Yes. The two forms have distinct absorption maxima due to the difference in conjugation length.

  • Neutral Phenol:

    
     nm.
    
  • Zwitterion/Anion:

    
     nm (Red-shifted due to quinonoid resonance).
    
  • Protocol: Perform a pH titration (pH 2 to 12) and plot the absorbance at 360 nm to determine the

    
     and the zwitterionic population at physiological pH.
    
References
  • Prototropic Tautomerism in Hydroxy-Heterocycles Title: Tautomerism in 2- and 3-hydroxyimidazo[1,2-a]pyridines (Analogous mechanisms for 6-hydroxy zwitterions). Source:Journal of Organic Chemistry URL:[Link]

  • Excited State Proton Transfer (ESIPT) Title: Excited-state intramolecular proton transfer in 2'-(2'-hydroxyphenyl)imidazo[1,2-a]pyridines.[1] Source:ResearchGate / Journal of Physical Chemistry A URL:[Link]

  • Zwitterionic Stabilization in Water Title: Potential energy surface for the proton transfer in 8-hydroxyimidazo[1,2-a]pyridine (Mechanistic parallel for pyridine-ring hydroxyls). Source:Journal of Chemical Physics URL:[Link]

  • General Tautomerism in Drug Discovery Title: Tautomerism in Drug Discovery. Source:Journal of Computer-Aided Molecular Design URL:[Link]

Sources

Validation & Comparative

1H NMR Spectral Assignment of 3H-Imidazo[4,5-b]pyridin-6-ol: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the spectral assignment of 3H-Imidazo[4,5-b]pyridin-6-ol , designed for researchers requiring high-fidelity structural validation.

Executive Summary & Structural Context[1][2][3][4]

The imidazo[4,5-b]pyridine scaffold (1-deazapurine) is a privileged pharmacophore in kinase inhibition and epigenetic modulation.[1] The introduction of a hydroxyl group at the C6 position drastically alters the electronic environment compared to the parent heterocycle, introducing significant shielding effects and potential keto-enol tautomerism.[1]

This guide provides a definitive assignment strategy for This compound , distinguishing it from common synthetic intermediates (e.g., 6-bromo or non-substituted analogues) using 1H NMR, 2D correlations, and solvent-dependent analysis.[2]

The Molecule of Interest
  • IUPAC Name: this compound[1]

  • Core System: Fused 5,6-membered heterocycle (Pyridine + Imidazole).[2][1]

  • Key Feature: C6-OH group (Electron Donor).[1]

  • Critical Challenge: Distinguishing the 6-OH tautomer (aromatic) from the 6-oxo (pyridone-like) forms and assigning the meta-coupled protons (H5/H7).

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility, follow this standardized sample preparation and acquisition protocol.

Sample Preparation[2][4]
  • Solvent Selection: DMSO-d6 is the mandatory primary solvent.[1]

    • Reasoning: The compound has multiple exchangeable protons (NH, OH).[2] Protic solvents like Methanol-d4 (MeOD) will exchange these protons, erasing critical signals and collapsing coupling information.[2][1] DMSO-d6 preserves the NH/OH signals and slows tautomeric exchange.[1]

  • Concentration: 5–10 mg in 600 µL solvent.

  • Additives: Avoid adding D₂O initially. Only add D₂O after the first scan to confirm exchangeable peaks (D₂O shake test).

Acquisition Parameters (600 MHz recommended)
  • Pulse Sequence: zg30 (standard 30° pulse) or zg (90° pulse with long relaxation).

  • Relaxation Delay (D1): Set to 2.0–5.0 s .

    • Causality: The isolated aromatic protons (H2, H5, H7) often have long T1 relaxation times.[2] Short D1 leads to integration errors (underestimating aromatic signals).[2][1]

  • Temperature: 298 K (25°C).[2][1]

Spectral Assignment & Data Comparison[1][2][4][5][6][7][8]

Chemical Shift Data (DMSO-d6)

The following table compares the 6-hydroxy derivative with the parent scaffold and the 6-bromo intermediate. Note the Shielding Effect of the OH group.

PositionProton6-OH Derivative (δ ppm)Parent (6-H) (δ ppm)6-Br Derivative (δ ppm)Multiplicity & Coupling (Hz)
C2 H-2 8.15 – 8.25 8.458.55Singlet (s).[1] Sharp.
C5 H-5 7.60 – 7.75 8.208.50Doublet (d).[1]

Hz.[2][1]
C7 H-7 7.20 – 7.35 7.858.25Doublet (d).[1]

Hz.[2][1]
C6 - - 7.25 (dd)-Substituted.[1]
N3/O6 NH/OH 10.0 – 13.0 ~13.0 (NH)~13.5 (NH)Broad singlets (exchangeable).[2][1]

Note: Values are consensus ranges based on scaffold substituent effects and literature analogues [1, 2].

Assignment Logic (The "Why")
  • H-2 (The Imidazole Singlet):

    • Appears as the most deshielded singlet (typically >8.0 ppm) due to the electronegative environment between two nitrogens (N1 and N3).

    • Differentiation: It does not show the strong meta-coupling seen in the pyridine ring protons.[1]

  • H-5 vs. H-7 (The Pyridine Ring):

    • In the parent molecule, H5 is more deshielded (~8.2 ppm) than H7 (~7.8 ppm) due to the proximity to the pyridine nitrogen (N4).[2]

    • Effect of 6-OH: The hydroxyl group is a strong Resonance Donor (+M) .[1] It pushes electron density into the ring, specifically shielding the ortho positions (C5 and C7).[2]

    • Result: Both H5 and H7 shift upfield compared to the parent.[1] H5 remains downfield of H7 due to the adjacent N4 nitrogen.[1]

    • Coupling: Since C6 is substituted, H5 and H7 are meta to each other. They will appear as doublets with a small coupling constant (

      
       Hz) .[1] This "meta-doublet" pattern is the fingerprint of 6-substituted imidazopyridines.[1]
      
  • Exchangeable Protons (OH vs NH):

    • The OH signal is often broad and variable (9.0–11.0 ppm).[2][1] The NH signal is typically very far downfield (12.0–13.5 ppm).[1]

    • Tautomerism Warning: In highly polar solvents, the 6-hydroxy form may equilibrate with the 6-pyridone tautomer (NH at position 1 or 3, and NH at position 6).[2] If the spectrum shows a distinct amide-like NH signal and loss of aromatic character, consider the pyridone tautomer.[1]

Advanced Verification: 2D NMR Workflow

1D NMR is insufficient for unambiguous assignment of H5 vs H7.[1] You must use 2D correlations.[2][1]

HMBC (Heteronuclear Multiple Bond Correlation)

This is the "Gold Standard" for this molecule.[2][1]

  • H-2 will show correlations to C3a and C7a (bridgehead carbons).[1]

  • H-5 will show a strong

    
     correlation to C7  and C3a .[1]
    
  • H-7 will show a strong

    
     correlation to C5  and C7a .[1]
    
  • Differentiation: H5 correlates to the bridgehead carbon (C3a) that is distant from the imidazole NH, whereas H7 correlates to the bridgehead (C7a) that is closer to the imidazole NH (though tautomerism makes this subtle).[2]

NOESY (Nuclear Overhauser Effect Spectroscopy)
  • Irradiating the H-7 signal may show a weak NOE to the NH (if the NH is on N1).[1]

  • H-5 is isolated; it has no adjacent protons to show strong NOE, making its lack of NOE a diagnostic feature.[1]

Structural & Logic Diagram (DOT)

The following diagram illustrates the decision tree for assigning the protons based on spectral data.

NMR_Assignment_Flow Start Unknown Spectrum: Imidazo[4,5-b]pyridin-6-ol Singlet_Check Identify Singlet > 8.0 ppm Start->Singlet_Check Doublet_Check Identify Pair of Doublets (J ~ 2.5 Hz) Start->Doublet_Check H2_Assign Assign H-2 (Imidazole Ring) Singlet_Check->H2_Assign Found Coupling_Analysis Analyze Chemical Shift (Shielding by 6-OH) Doublet_Check->Coupling_Analysis Meta Coupling Confirmed H5_Assign Assign Downfield Doublet (H-5, ~7.7 ppm) Adj. to N4 Coupling_Analysis->H5_Assign Less Shielded H7_Assign Assign Upfield Doublet (H-7, ~7.3 ppm) Shielded by OH Coupling_Analysis->H7_Assign More Shielded Validation 2D HMBC Confirmation: H5 -> C7, H7 -> C5 H5_Assign->Validation H7_Assign->Validation

Caption: Logical workflow for assigning the 1H NMR signals of this compound, utilizing multiplicity and chemical shift perturbation logic.

References

  • Imidazo[4,5-b]pyridine Scaffold NMR Data

    • Source: National Institutes of Health (NIH) / PubChem.[2][1]

    • Data: 1H NMR Spectra of 1H-Imidazo[4,5-b]pyridine (Parent).[3][1][4][5]

    • URL:[Link]

  • Substituent Effects in Imidazopyridines

    • Source: MDPI (Molecules/Int. J. Mol.[2][1] Sci).

    • Title: "Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives" (Contains 6-bromo/phenyl assignment data for comparison).[1]

    • URL:[Link][2]

  • 1-Deazaguanine (Analogue)

    • Source: American Chemical Society (JACS/JOC).[2][1]

    • Title: "1-Deazaguanosine-Modified RNA: The Missing Piece for Functional RNA Atomic Mutagenesis" (Discusses NMR of the 6-oxo/hydroxy tautomeric system).[1]

    • URL:[Link][2]

  • General NMR Shift Database

    • Source: Organic Chemistry Data.[2][3][6][1][7]

    • Title: "1H NMR Chemical Shifts - Heterocycles".
    • URL:[Link][2]

Sources

A Researcher's Guide to Reference Standards for the Analysis of 3H-Imidazo[4,5-b]pyridin-6-ol

Author: BenchChem Technical Support Team. Date: February 2026

The Critical Role of Reference Standards in Imidazopyridine Analysis

The imidazo[4,5-b]pyridine scaffold is a privileged structure in medicinal chemistry due to its diverse biological activities, including anticancer and antimicrobial properties.[3] Accurate quantification of these compounds and their metabolites is essential for pharmacokinetic, pharmacodynamic, and quality control studies. A reference standard is a highly purified and well-characterized substance used as a measurement base. The ideal reference standard is a Certified Reference Material (CRM), which is accompanied by a certificate of analysis from an accredited body, providing information on its purity, identity, and the uncertainty of the certified value.

Landscape of Commercially Available Standards for 3H-Imidazo[4,5-b]pyridin-6-ol

A direct search for a Certified Reference Material (CRM) for this compound from major suppliers of pharmacological and analytical standards often yields limited results. While the compound is available from several chemical suppliers, it is typically sold as a research-grade chemical without the extensive documentation and traceability required for a CRM.

Table 1: Comparison of a Typical Commercial Research-Grade Standard vs. an In-House Qualified Secondary Standard

FeatureCommercial Research-Grade Standard (Typical)In-House Qualified Secondary Standard
Supplier Various chemical suppliers (e.g., Cusabio, BLDpharm)[4][5]Synthesized or purified in-house
Purity Often stated as >95% or >98%, but not always with detailed lot-specific analysis.Determined rigorously in-house via multiple analytical techniques (e.g., HPLC, DSC, TGA). Purity value with uncertainty is assigned.
Identity Confirmation May be limited to basic spectral data (e.g., NMR, MS) on a product webpage.Confirmed through comprehensive spectroscopic analysis (¹H NMR, ¹³C NMR, HRMS, IR) and compared with literature data.
Certificate of Analysis (CoA) Typically provides basic information like molecular formula, weight, and a general purity statement.A comprehensive, internally generated CoA is created, detailing identity, purity, impurity profile, and assigned purity value with uncertainty.
Traceability Generally not traceable to national or international standards.While not a primary standard, the characterization is performed on calibrated instruments, providing a degree of traceability.
Cost Varies, but can be a significant investment for a non-certified material.Initial synthesis/purification can be resource-intensive, but may be more cost-effective for long-term or high-volume use.

Due to the current lack of a commercially available CRM for this compound, establishing a well-characterized in-house or secondary reference standard is a scientifically sound and often necessary approach for ensuring the quality of analytical data.

Workflow for Qualifying an In-House Secondary Reference Standard

The following workflow outlines the critical steps for qualifying a secondary reference standard for this compound. This process ensures a high degree of confidence in the standard's identity, purity, and suitability for quantitative analysis.

In-House Standard Qualification Workflow cluster_0 Material Acquisition & Preparation cluster_1 Identity Confirmation cluster_2 Purity Assessment cluster_3 Standard Qualification & Use synthesis Synthesis or Procurement purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification nmr ¹H and ¹³C NMR purification->nmr hrms High-Resolution Mass Spectrometry (HRMS) nmr->hrms ir Infrared Spectroscopy (IR) hrms->ir hplc HPLC-UV (Purity by area %) (e.g., 99.5%) ir->hplc dsc Differential Scanning Calorimetry (DSC) (for high purity materials) hplc->dsc tga Thermogravimetric Analysis (TGA) (for residual solvents/water) dsc->tga coa Generation of Certificate of Analysis tga->coa quant_use Use in Quantitative Analysis (e.g., Calibration Curve) coa->quant_use

Caption: Workflow for the qualification of an in-house secondary reference standard.

Experimental Protocols

While several synthetic routes to imidazo[4,5-b]pyridine derivatives have been reported, a common approach involves the condensation of a diaminopyridine precursor with a suitable carboxylic acid or aldehyde, followed by cyclization.[6] For the purpose of generating a high-purity standard, purification is critical. Recrystallization from an appropriate solvent system or preparative chromatography are recommended until a consistent purity profile is achieved.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: To confirm the proton environment of the molecule.

    • ¹³C NMR: To confirm the carbon skeleton. The obtained spectra should be consistent with the expected structure of this compound.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition by providing a highly accurate mass measurement.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule.

  • High-Performance Liquid Chromatography (HPLC) with UV detection: This is the primary technique for assessing purity. A method should be developed to separate the main component from any impurities. The purity is often expressed as the area percentage of the main peak.

  • Differential Scanning Calorimetry (DSC): For highly pure, crystalline materials, DSC can be used to determine purity based on the melting point depression.

  • Thermogravimetric Analysis (TGA): To determine the content of residual solvents and water.

Recommended Analytical Method: HPLC-UV for Quantification

The following HPLC-UV method is a robust starting point for the quantitative analysis of this compound. Method validation should be performed according to ICH guidelines.[7]

Table 2: Recommended HPLC-UV Method Parameters

ParameterRecommended ConditionRationale
Column C18 reverse-phase, 4.6 x 150 mm, 5 µmProvides good retention and separation for polar heterocyclic compounds.
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in AcetonitrileA gradient elution will likely be necessary to ensure good peak shape and resolution from potential impurities. Formic acid helps to improve peak shape by protonating the analyte.
Gradient Start at 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.This is a generic starting gradient and should be optimized for the specific impurity profile.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CTo ensure reproducible retention times.
Detection Wavelength Determined by UV-Vis scan of the analyte (typically in the range of 254-320 nm for imidazopyridines).The wavelength of maximum absorbance should be used for optimal sensitivity.
Injection Volume 10 µLA typical injection volume, can be adjusted based on concentration and sensitivity.
Preparation of Standard and Sample Solutions
  • Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh approximately 10 mg of the qualified in-house reference standard and dissolve it in a suitable solvent (e.g., methanol or a mixture of mobile phase A and B) in a 100 mL volumetric flask.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to concentrations spanning the expected range of the samples (e.g., 0.1, 0.5, 1, 5, 10, 20 µg/mL).

  • Sample Preparation: Dissolve the sample containing this compound in the same solvent as the standard and dilute to a concentration within the calibration range.

Quantitative_Analysis_Workflow prep_std Prepare Standard Solutions hplc_analysis HPLC-UV Analysis prep_std->hplc_analysis prep_sample Prepare Sample Solutions prep_sample->hplc_analysis calibration Generate Calibration Curve hplc_analysis->calibration quantification Quantify Analyte in Sample calibration->quantification

Caption: Workflow for quantitative analysis using a qualified standard.

Conclusion

While the direct availability of a Certified Reference Material for this compound is currently limited, a robust and scientifically valid analytical approach is achievable. By procuring a high-quality research-grade material and implementing a rigorous in-house qualification protocol, researchers can establish a reliable secondary reference standard. This, coupled with a well-developed and validated HPLC-UV method, will ensure the generation of accurate and reproducible data, which is fundamental to advancing drug discovery and development programs involving this important class of compounds. The principles and methodologies outlined in this guide provide a comprehensive framework for achieving analytical excellence in the study of this compound and related imidazopyridine derivatives.

References

  • MySkinRecipes. 3-Methyl-3H-imidazo[4,5-b]pyridin-6-ol. [Link]

  • Shelke, R. N., et al. (2017). Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. European Journal of Chemistry, 8(1), 25-32.
  • Cusabio. 3-Methyl-3H-imidazo[4,5-b]pyridin-6-ol. [Link]

  • Boyer, G., et al. (2022). NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CA. Journal of Chemical Technology and Metallurgy, 57(3), 451-463.
  • FULIR. Imidazo[4,5-b]pyridine derived iminocoumarins as potential pH probes. [Link]

  • PubChem. Imidazo(4,5-b)pyridine. [Link]

  • Royal Society of Chemistry. An ESIPT-active orange-emissive 2-(2′-hydroxyphenyl)imidazo[1,2-a]pyridine-derived chemodosimeter for turn-on detection of fluoride ions via desilylation. [Link]

  • PubMed Central. Design, Synthesis, and Biological Evaluation of Imidazopyridines as PD-1/PD-L1 Antagonists. [Link]

  • National Toxicology Program. Report on Carcinogens, Fifteenth Edition - Heterocyclic Amines (Selected). [Link]

  • ResearchGate. (PDF) Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. [Link]

  • ResearchGate. (PDF) Pyridine/quinoline derivatives bearing a imidazole/benzimidazole moiety: A LC-MS approach of structure determination. [Link]

  • National Institutes of Health. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. [Link]

  • European Journal of Chemistry. Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. [Link]

  • ResearchGate. (PDF) Development and validation of an HPLC method for the simultaneous analysis of four imidazole antifungals in pharmaceutical dosage forms. [Link]

  • MDPI. Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. [Link]

  • Asian Journal of Research in Chemistry. Validation of UV Spectrophotometric and HPLC Methods for quantitative determination. [Link]

  • Wiley Analytical Science. Imidazole quantification by LC determination. [Link]

  • Spectrochem. Home. [Link]

  • ResearchGate. Metabolite profiling of IMID‐2, a novel anticancer molecule of piperazine derivative: In silico prediction, in vitro and in vivo metabolite characterization using UPLC–QTOF–MS/MS | Request PDF. [Link]

  • MDPI. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. [Link]

  • ResearchGate. UV derivative spectrophotometric and RP-HPLC methods for determination of imidapril hydrochloride in tablets and for its stability assessment in solid state. [Link]

  • National Institute of Standards and Technology. Certificate of Analysis - Standard Reference Material® 3284. [Link]

Sources

Spectroscopic Profiling of 3H-Imidazo[4,5-b]pyridin-6-ol: A pH-Dependent Analysis

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the UV-Vis spectroscopic profile of 3H-Imidazo[4,5-b]pyridin-6-ol , also known as 1-Deazahypoxanthine or 6-hydroxy-1-deazapurine .[1] This compound is a critical purine isostere and a metabolite of the imidazo[4,5-b]pyridine (IP) class, often analyzed in drug development for its structural similarity to hypoxanthine and its potential as a scaffold in kinase inhibitors and adenosine receptor agonists.

Executive Summary

This compound (CAS: 1171920-70-9 for the 3-methyl analog; generic structure often referred to as 1-deazahypoxanthine) exhibits distinct pH-dependent solvatochromism due to its amphoteric nature.[1] Unlike its parent compound, 3H-imidazo[4,5-b]pyridine, the presence of the hydroxyl group at position 6 introduces a phenolic ionization step that significantly alters the electronic transition energy. This guide provides the experimental benchmarks for identifying its cationic, neutral, and anionic species.

Chemical Basis & Protonation States

The spectroscopic behavior of this compound is governed by two principal ionization events:

  • Pyridine Nitrogen Protonation (pKa₁ ≈ 3.9): At acidic pH, the pyridine nitrogen (N4 in IP numbering; N1 in deaza numbering) accepts a proton, forming a cationic species.

  • Phenolic/Amide Deprotonation (pKa₂ ≈ 9.1): At basic pH, the hydroxyl group (or the amide-like tautomer) deprotonates to form an anionic species.[1]

Note: These pKa values are derived from the closely related 1-deazaguanine and 1-deazahypoxanthine systems described in recent physical chemistry literature [1, 2].[1]

Experimental Protocol

To replicate the absorption maxima data, follow this self-validating protocol.

Reagents:

  • Compound Stock: 10 mM this compound in DMSO.

  • Buffers:

    • pH 2.0: 10 mM Phosphate/Citrate buffer.[1]

    • pH 7.0: 10 mM Phosphate buffer (PBS).[1]

    • pH 12.0: 10 mM Glycine-NaOH or Phosphate buffer.[1]

Methodology:

  • Dilution: Dilute the stock 1:100 into each buffer to a final concentration of 100 µM. Ensure DMSO content is <1% to minimize solvent effects.[1]

  • Blanking: Use the respective buffer + 1% DMSO as the optical blank.[1]

  • Scan Parameters:

    • Range: 200 nm – 400 nm.[1]

    • Path Length: 1.0 cm (Quartz cuvette).[1]

    • Scan Speed: Medium (approx. 200 nm/min).

UV-Vis Absorption Maxima Data

The following table summarizes the characteristic absorption maxima (


) and molar extinction trends for the three distinct species.
SpeciespH ConditionKey

(nm)
Spectral Features
Cationic pH < 3.0~285–295 nm Bathochromic shift relative to neutral form due to pyridinium resonance.[1]
Neutral pH 6.0 – 8.0~250–260 nm Characteristic "hypoxanthine-like" absorption; typically the sharpest band.[1]
Anionic pH > 10.0~300–310 nm Significant red shift (bathochromic) and hyperchromic effect due to phenolate conjugation.[1]

Comparative Analysis:

  • Vs. Hypoxanthine: Hypoxanthine exhibits a

    
     near 250 nm (neutral).[1] The 1-deaza modification (pyridine ring) typically induces a slight red shift and broadening of the bands due to altered aromaticity [3].[1]
    
  • Vs. Parent IP: The parent 3H-imidazo[4,5-b]pyridine absorbs maximally at ~240 nm and ~280 nm. The 6-OH group acts as an auxochrome, pushing these bands to longer wavelengths (Red Shift).

Mechanistic Visualization (Graphviz)

The following diagram illustrates the equilibrium pathway and the structural transformations responsible for the spectral shifts.

ProtonationEquilibrium cluster_legend Spectral Shift Mechanism Cation Cationic Form (pH < 3.9) Protonated Pyridine N λmax ~290 nm Neutral Neutral Form (pH 6-8) Zwitterion/Neutral λmax ~255 nm Cation->Neutral -H+ (pKa ~3.9) Neutral->Cation +H+ Anion Anionic Form (pH > 9.1) Deprotonated Phenol λmax ~305 nm Neutral->Anion -H+ (pKa ~9.1) Anion->Neutral +H+ Text Acidification leads to Pyridinium formation (Red Shift) Alkalis leads to Phenolate formation (Strong Red Shift)

Caption: Protonation equilibrium of this compound showing the transition from cationic to anionic species with corresponding spectral shifts.

References
  • Bereiter, R., Oberlechner, M., & Micura, R. (2022). A new route for the synthesis of 1-deazaguanine and 1-deazahypoxanthine.[1][2][3][4][5][6] Beilstein Journal of Organic Chemistry, 18, 1617–1624.[1][6] Link

  • Huang, J., et al. (2019).[1][5] Self-Assembly of 1-Deazahypoxanthine: Cooperativity of Hydrogen-Bonding and Stacking Interactions.[1][7] The Journal of Physical Chemistry C, 123(34), 20928–20935. Link

  • Seela, F., & Peng, X. (2006).[1] Pyrrolo[2,3-d]pyrimidine vs. Imidazo[4,5-b]pyridine Nucleosides: Synthesis and Properties. Current Protocols in Nucleic Acid Chemistry. Link

  • Gawad, J., & Bonde, C. (2018).[1][8] Synthesis, biological evaluation and molecular docking studies of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives. Chemistry Central Journal, 12, 138.[1] Link

Sources

Safety Operating Guide

3H-Imidazo[4,5-b]pyridin-6-ol proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Safe Handling and Disposal of 3H-Imidazo[4,5-b]pyridin-6-ol

Part 1: Executive Directive

Immediate Action Required: Treat this compound as Hazardous Chemical Waste . Do not dispose of down the drain or in municipal trash.[1][2]

This compound belongs to the imidazopyridine class, often used as pharmacophores in drug discovery.[1] Due to its nitrogen-rich heterocyclic structure and potential biological activity (e.g., kinase inhibition or receptor modulation), it must be managed to prevent environmental release and occupational exposure.[1] The primary disposal route is high-temperature incineration via a licensed hazardous waste contractor.[1]

Part 2: Chemical Profile & Hazard Assessment

Before disposal, you must validate the material against its specific Safety Data Sheet (SDS).[1] While specific isomers may vary, the core imidazopyridine scaffold presents the following baseline hazards.

Table 1: Physicochemical & Hazard Profile

PropertySpecificationOperational Implication
Chemical Name This compoundVerify label against CAS (e.g., 1171920-70-9 for methyl derivatives or similar).[1]
Physical State Solid (Powder), typically Yellow/BrownHigh risk of particulate inhalation.[1] Use fume hood.[1][2]
Solubility Low in water; Soluble in DMSO/MeOHRinse glassware with organic solvent, not just water.[1]
GHS Classification Acute Tox. 4 (Oral) , Skin/Eye IrritantSignal Word: WARNING .[1] Avoid contact and ingestion.[1]
Incompatibilities Strong Oxidizing Agents, Strong AcidsSegregate from nitric acid, perchlorates, and peroxides.[1]
RCRA Status Non-listed (typically), Characteristic (Toxic)Manage as "Hazardous Waste" pending specific determination.[1]

Causality of Hazards: The imidazo[4,5-b]pyridine core mimics purine bases (like adenine/guanine).[1] This structural similarity allows it to intercalate with DNA or bind enzyme active sites, necessitating its classification as a potential biohazard or toxicant until proven otherwise.[1]

Part 3: Disposal Workflow & Decision Logic

The following workflow ensures compliance with EPA (40 CFR) and local hazardous waste regulations. The logic distinguishes between pure solid substance and solvated waste (stock solutions).[1]

Figure 1: Disposal Decision Matrix

DisposalWorkflow Start Waste Generation: This compound StateCheck Determine Physical State Start->StateCheck SolidWaste Solid Waste (Powder, contaminated wipes) StateCheck->SolidWaste Solid LiquidWaste Liquid Waste (Stock solutions, mother liquor) StateCheck->LiquidWaste Liquid ContainerSolid Container: Wide-mouth HDPE Jar Label: 'Hazardous Waste - Solid Toxic' SolidWaste->ContainerSolid SolventCheck Check Solvent Type LiquidWaste->SolventCheck Halo Halogenated Solvent (DCM, Chloroform) SolventCheck->Halo Contains Halogens NonHalo Non-Halogenated Solvent (DMSO, Methanol, Ethanol) SolventCheck->NonHalo No Halogens ContainerHalo Container: Glass/HDPE Carboy Label: 'Hazardous Waste - Halogenated' Halo->ContainerHalo ContainerNonHalo Container: HDPE Carboy Label: 'Hazardous Waste - Organic' NonHalo->ContainerNonHalo Final Transfer to EHS/Contractor for Incineration ContainerSolid->Final ContainerHalo->Final ContainerNonHalo->Final

Caption: Decision logic for segregating this compound waste based on physical state and solvent composition to ensure compatibility with incineration streams.

Part 4: Detailed Operational Protocols

Protocol A: Solid Waste Disposal (Pure Compound)

Use this for: Expired powder, weighing boat residues, contaminated gloves/paper towels.[1]

  • Preparation: Don PPE (Nitrile gloves, safety glasses, lab coat).[1][2] Work inside a chemical fume hood to prevent dust inhalation.[1]

  • Collection: Transfer the solid material into a wide-mouth High-Density Polyethylene (HDPE) jar.

    • Why HDPE? It is chemically resistant to organic residues and impact-resistant during transport.[1]

  • Labeling: Affix a hazardous waste label.

    • Constituents: "this compound (Solid)"[1]

    • Hazards: Check "Toxic" and "Irritant".[1]

  • Decontamination: Wipe the exterior of the original container with a methanol-dampened Kimwipe.[1] Place the wipe into the solid waste jar.[1]

Protocol B: Liquid Waste Disposal (Solutions)

Use this for: HPLC waste, NMR samples, unused stock solutions.[1]

  • Segregation: Determine if your solvent is Halogenated (e.g., Dichloromethane) or Non-Halogenated (e.g., DMSO, Methanol).[1]

    • Critical: Mixing these streams increases disposal costs and can create safety risks during incineration.[1]

  • Transfer: Pour into the appropriate satellite accumulation container (Carboy).

    • Do not fill >90% to allow for thermal expansion.[1]

  • Rinsing: Triple-rinse empty vials with a small volume of compatible solvent (e.g., Methanol) and add the rinsate to the liquid waste container.

    • Self-Validation: If the vial is visibly clean after rinsing, the glass can be defaced and disposed of in the "Glass Waste" box (non-hazardous), reducing hazardous waste volume.[1]

Protocol C: Spill Response (Immediate Action)
  • Isolate: Evacuate the immediate area if dust is airborne.[1]

  • Protect: Wear double nitrile gloves and N95 (or respirator) if outside a hood.[1]

  • Contain:

    • Solid Spill: Cover with wet paper towels (dampened with water or methanol) to prevent dust dispersion.[1] Scoop into a waste bag.

    • Liquid Spill: Cover with an absorbent pad or vermiculite.[1]

  • Clean: Clean the surface with soap and water.[1][3][4] Test the surface with a UV lamp (if the compound is fluorescent, which many imidazopyridines are) to verify removal.[1]

Part 5: Regulatory & Safety Compliance

  • US EPA (40 CFR 261): While not always explicitly P-listed, this compound meets the definition of a characteristic hazardous waste due to toxicity.[1]

  • Storage: Store waste containers in a cool, dry place away from oxidizers. Ensure secondary containment (tray) is used to catch potential leaks.[1]

  • Transport: Waste must be transported by a licensed hazardous waste hauler to a TSDF (Treatment, Storage, and Disposal Facility) for incineration .[1]

References

  • PubChem. (2025).[1] Imidazo[4,5-b]pyridine | C6H5N3 | CID 67504 - Safety and Hazards.[1] National Library of Medicine.[1] [Link]1]

  • Washington University EHS. (2011). Guidance for Disposal of Drugs Used in Clinical Research. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3H-Imidazo[4,5-b]pyridin-6-ol
Reactant of Route 2
3H-Imidazo[4,5-b]pyridin-6-ol

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